2,6-Dihydroxyaminopurine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16033-27-5 |
|---|---|
Molecular Formula |
C5H6N6O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-7H-purin-6-yl]hydroxylamine |
InChI |
InChI=1S/C5H6N6O2/c12-10-4-2-3(7-1-6-2)8-5(9-4)11-13/h1,12-13H,(H3,6,7,8,9,10,11) |
InChI Key |
ALQOBLMOLQPDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)NO)NO |
Origin of Product |
United States |
Foundational & Exploratory
Prebiotic Genesis of 2,6-Dihydroxyaminopurine on Primordial Earth: A Technical Guide
Affiliation: Google Research
Abstract
The origin of life is predicated on the emergence of key biomolecules from the crucible of early Earth's geochemistry. Among the canonical components of nucleic acids, purines represent a fundamental class of heterocycles. This technical guide explores a plausible prebiotic synthesis pathway for 2,6-dihydroxyaminopurine (DHAP), a purine derivative with significant implications for the emergence of informational polymers. While direct experimental evidence for the abiotic formation of DHAP remains to be fully elucidated, this document synthesizes current understanding of prebiotic chemistry to propose a scientifically grounded pathway. We present a hypothetical synthesis route commencing from hydrogen cyanide (HCN), a well-established prebiotic precursor, and proceeding through the formation of 5-aminoimidazole-4-carboxamide (AICA). The proposed pathway culminates in the cyclization of AICA with a plausible prebiotic one-carbon source, such as urea or its derivatives, followed by oxidative processes. This guide provides a detailed, albeit theoretical, experimental protocol for the synthesis of DHAP under simulated prebiotic conditions, alongside a summary of potential quantitative outcomes based on analogous reactions. Visualizations of the proposed chemical pathway and experimental workflow are provided to facilitate comprehension and further research in this critical area of abiogenesis.
Introduction
The journey from a prebiotic Earth to the first self-replicating entities is a narrative written in the language of chemistry. Central to this narrative is the formation of the building blocks of life, including the purine and pyrimidine bases that constitute nucleic acids. While the prebiotic synthesis of adenine and guanine has been extensively studied, the abiotic origins of other purine derivatives, such as this compound (DHAP), have received less attention. DHAP, also known as xanthine, is a key intermediate in purine metabolism in modern biology and its potential role in the earliest forms of genetic material warrants investigation.
This whitepaper outlines a plausible prebiotic synthesis pathway for DHAP, drawing upon established principles of prebiotic chemistry. The proposed pathway is rooted in the widely accepted role of hydrogen cyanide (HCN) as a primary precursor for the formation of purine scaffolds on the early Earth.
Proposed Prebiotic Synthesis Pathway of this compound
The proposed abiotic synthesis of DHAP is a multi-step process initiated by the polymerization of hydrogen cyanide.
Step 1: Formation of 5-Aminoimidazole-4-carboxamide (AICA) from Hydrogen Cyanide
Hydrogen cyanide, thought to be abundant on the early Earth, can polymerize under various conditions (e.g., in aqueous solutions, frozen environments, or through photochemical reactions) to form a variety of organic molecules. One of the key products of HCN polymerization is diaminomaleonitrile (DAMN), which can subsequently rearrange to form 5-aminoimidazole-4-carboxamide (AICA). This process is considered a robust and plausible route for the formation of imidazole precursors to purines.
Step 2: Cyclization of AICA with a C1 Source to form the Purine Ring
The formation of the six-membered ring of the purine scaffold from the imidazole intermediate, AICA, requires the incorporation of a one-carbon (C1) unit. In a prebiotic context, several simple molecules could have served as this C1 source. Urea (CO(NH₂)₂) is a particularly strong candidate due to its likely presence on the early Earth, potentially formed from the hydrolysis of cyanamide, which itself is a product of HCN chemistry. The reaction of AICA with urea, or its reactive derivative isocyanic acid (HNCO), would lead to the formation of the di-oxo purine ring structure.
Step 3: Oxidation to this compound (Xanthine)
The final step in the proposed pathway involves the oxidation of the purine ring. The early Earth's atmosphere, while likely anoxic, was not devoid of oxidizing agents. Localized environments could have contained reactive oxygen species (ROS) generated through photolysis of water by ultraviolet radiation, or through reactions involving minerals. The oxidation of a precursor purine would yield the stable 2,6-dihydroxy configuration of DHAP (xanthine).
The following diagram illustrates the proposed logical relationship for the synthesis of DHAP.
Hypothetical Experimental Protocol
This section outlines a detailed experimental protocol for the laboratory simulation of the proposed prebiotic synthesis of DHAP.
3.1. Materials and Equipment
-
Sodium cyanide (NaCN)
-
Urea
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
UV lamp (254 nm)
-
High-pressure liquid chromatography (HPLC) system with a UV detector
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Sealed quartz reaction vessels
-
pH meter
-
Heating mantle/hot plate
3.2. Experimental Workflow
The following diagram illustrates the proposed experimental workflow.
3.3. Detailed Procedure
-
Preparation of the Precursor Solution: Prepare a 0.1 M aqueous solution of sodium cyanide (NaCN) and a 0.1 M aqueous solution of ammonium chloride (NH₄Cl). In a sealed quartz reaction vessel, combine the two solutions. Adjust the pH of the solution to approximately 9.0 using dilute HCl or NaOH. The final volume should be recorded.
-
Formation of AICA: Irradiate the sealed quartz vessel containing the precursor solution with a 254 nm UV lamp at a controlled temperature (e.g., 25°C) for an extended period (e.g., 7 days). The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by HPLC to detect the formation of AICA.
-
Cyclization Reaction: After the AICA formation has reached a plateau, add a molar excess of urea (e.g., 10 equivalents relative to the initial concentration of NaCN) to the reaction mixture.
-
Heating and Pressure: Reseal the reaction vessel and heat the mixture to a temperature representative of hydrothermal vent conditions (e.g., 100-150°C) for a period of 24-72 hours. This step is designed to facilitate the cyclization of AICA with urea.
-
Sample Preparation for Analysis: After the heating period, allow the reaction vessel to cool to room temperature. Neutralize the solution to pH 7.0. Filter the solution to remove any precipitate.
-
Product Analysis and Quantification:
-
HPLC Analysis: Analyze the final reaction mixture using reverse-phase HPLC with a UV detector set to monitor wavelengths characteristic of purines (around 260 nm). Compare the retention times of the products with an authentic standard of this compound (xanthine).
-
Mass Spectrometry: Collect the fractions corresponding to the potential DHAP peak from the HPLC and analyze them using mass spectrometry to confirm the molecular weight of the product.
-
NMR Spectroscopy: For larger-scale reactions, the product can be purified and its structure confirmed using ¹H and ¹³C NMR spectroscopy.
-
Quantification: The yield of DHAP can be quantified by creating a calibration curve with a known concentration of the authentic standard and integrating the peak area from the HPLC chromatogram.
-
Anticipated Quantitative Data
While specific experimental data for the prebiotic synthesis of DHAP is not yet available, we can extrapolate potential outcomes based on similar prebiotic synthesis experiments for other purines. The following table summarizes the anticipated ranges for key quantitative parameters.
| Parameter | Anticipated Value/Range | Rationale/Reference Analogy |
| Yield of AICA from HCN | 0.1 - 1.0% | Based on reported yields for the formation of aminoimidazoles from HCN polymerization under various prebiotic conditions. |
| Yield of DHAP from AICA | 0.01 - 0.5% | Cyclization reactions of imidazole intermediates with C1 sources to form purines are typically low-yield in prebiotic simulations. |
| Optimal pH for AICA formation | 8.5 - 9.5 | Mildly alkaline conditions are known to favor HCN polymerization and the formation of key intermediates. |
| Optimal Temperature for Cyclization | 100 - 180 °C | Hydrothermal conditions are often invoked for the cyclization step in purine synthesis, providing the necessary activation energy. |
| Reaction Time | Days to Weeks | Prebiotic reactions are generally slow and require extended periods to achieve significant product formation. |
Conclusion
The prebiotic synthesis of this compound represents a crucial, yet under-explored, area in origins of life research. The proposed pathway, starting from the ubiquitous prebiotic precursor hydrogen cyanide and proceeding through the key intermediate 5-aminoimidazole-4-carboxamide, offers a plausible route for the abiotic formation of this important purine. The detailed experimental protocol provided in this guide is intended to serve as a foundation for future research aimed at validating this hypothesis and quantifying the efficiency of DHAP formation under simulated early Earth conditions. The successful synthesis of DHAP through this or similar pathways would lend significant support to the idea that a diverse repertoire of purine bases was available for the construction of the first informational polymers, thereby enriching our understanding of the chemical origins of life. Further research, including the investigation of catalytic effects of minerals and the exploration of alternative C1 sources, will be essential to refine our models of prebiotic purine synthesis.
An In-depth Technical Guide to 2,6-Diaminopurine: Discovery, Natural Occurrence, and Biological Activities
Foreword: This document provides a comprehensive overview of 2,6-diaminopurine (DAP), a naturally occurring adenine analogue. Initial searches for "2,6-Dihydroxyaminopurine" yielded minimal results, suggesting a likely typographical error in the query. The substantial body of research on 2,6-diaminopurine, encompassing its discovery, diverse biological functions, and therapeutic potential, is detailed herein.
Executive Summary
2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine derivative with significant roles in virology, oncology, and genetics. Initially explored as a treatment for leukemia in the mid-20th century, DAP has garnered renewed interest due to its unique natural occurrences and diverse mechanisms of action. This guide synthesizes the current understanding of DAP, focusing on its discovery, natural prevalence, biochemical properties, and key experimental methodologies for its study. It is intended for researchers, scientists, and professionals in drug development seeking a detailed technical resource on this multifaceted molecule.
Discovery and Natural Occurrence
First investigated for its therapeutic properties in the 1950s, 2,6-diaminopurine was one of the early purine analogues used in cancer chemotherapy.[1] Its natural occurrence was later identified in the DNA of the cyanophage S-2L, where it completely replaces adenine.[2] This substitution is a viral defense mechanism, rendering the phage's genome resistant to host restriction endonucleases.[2] The biosynthesis of DAP in these phages involves a specialized enzymatic pathway. The enzyme MazZ catalyzes the conversion of dGTP to dGMP, followed by the action of PurZ, which synthesizes 2-aminodeoxyadenylosuccinate from dATP, dGMP, and L-aspartate. This intermediate is then processed by host enzymes to produce the triphosphate form of the DAP nucleoside (dZTP).[1]
Beyond the biosphere, DAP has been identified in meteorites, suggesting its potential role in prebiotic chemistry and the origins of life.[2][3] Its ability to promote the repair of UV-induced DNA lesions under prebiotic conditions further supports this hypothesis.[3] DAP has also been found in the edible mushroom Lepista inversa.[4]
Physicochemical and Biochemical Properties
2,6-Diaminopurine is an analogue of adenine with an additional amino group at the C2 position of the purine ring. This structural modification allows it to form three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine. This enhanced base-pairing stability has implications for its biological activity and its use in synthetic oligonucleotides.
Quantitative Data on Biological Activity
The biological effects of 2,6-diaminopurine and its derivatives are diverse, with significant activity reported against various viruses and cancer cell lines. The following tables summarize key quantitative data from the literature.
| Compound | Virus | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 6i | Dengue virus (DENV) | Not Specified | 0.90 ± 0.04 | 77 | [5] |
| Compound 6i | Zika virus (ZIKV) | Not Specified | Low micromolar | 182 | [5] |
| Compound 6i | West Nile virus (WNV) | Not Specified | Low micromolar | Not Specified | [5][6] |
| Compound 6i | Influenza A virus | Not Specified | 0.5 - 5.3 | Not Specified | [5][6] |
| Compound 6i | SARS-CoV-2 | Calu-3 | 0.5 | 240 | [5][6] |
| Azathioprine | Respiratory Syncytial Virus (RSV) | HEp-2 | 6.69 ± 1.41 | >50 | [7] |
| 6-Mercaptopurine | Respiratory Syncytial Virus (RSV) | HEp-2 | 3.13 ± 0.98 | >50 | [7] |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Human Immunodeficiency Virus type 1 (HIV-1) | Not Specified | Not Specified | Not Specified | [8] |
Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives.
| Compound | Cell Line | Effect | Reference |
| 2,6-Diaminopurine (DAP) | L1210 Mouse Leukemia | Antiproliferative, G2/M cell cycle arrest | [9] |
| 2,6-Diaminopurine 2'-deoxyriboside (DAPdR) | L1210 Mouse Leukemia | Antiproliferative, G1/G0 cell cycle arrest | [9] |
Table 2: Anticancer Activity of 2,6-Diaminopurine and its Deoxyriboside.
Mechanisms of Action
2,6-Diaminopurine exerts its biological effects through several distinct mechanisms, including metabolic activation to fraudulent nucleotides and the modulation of protein synthesis.
Metabolic Activation and Antitumor/Antiviral Activity
The primary mechanism for the anticancer and some antiviral activities of DAP and its nucleoside derivatives involves their intracellular metabolic activation. DAP is converted into its ribonucleotide and deoxyribonucleotide forms, which can then be incorporated into RNA and DNA, respectively. This incorporation disrupts nucleic acid synthesis and function, leading to cell cycle arrest and apoptosis.[9] For instance, in L1210 mouse leukemia cells, DAP is metabolized to DAP riboside triphosphate, leading to a decrease in ATP levels and arrest of cells in the G2/M phase.[9] In contrast, its deoxyriboside, DAPdR, is a substrate for adenosine deaminase, which converts it to deoxyguanosine, and its subsequent phosphorylation to dGTP inhibits ribonucleotide reductase, arresting cells in the G1/G0 phase.[9]
The antiviral prodrug (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is deaminated by adenosine deaminase to (-)-β-D-dioxolane guanine (DXG).[8] DXG is then phosphorylated to its triphosphate form (DXG-TP), which acts as a potent inhibitor of viral reverse transcriptase.[8]
Metabolic activation pathways of DAP and its derivatives.
Correction of Nonsense Mutations
A more recently discovered mechanism of action for DAP is its ability to induce ribosomal readthrough of premature termination codons (PTCs), particularly UGA nonsense mutations.[4][10] This activity is of significant interest for the treatment of genetic diseases caused by such mutations, like cystic fibrosis.[11] DAP functions by inhibiting the tRNA-specific 2'-O-methyltransferase, FTSJ1.[1][10] This enzyme is responsible for the post-transcriptional modification of certain tRNAs, including tRNATrp. By inhibiting FTSJ1, DAP promotes the misreading of the UGA stop codon by near-cognate tRNATrp, allowing for the insertion of a tryptophan residue and the synthesis of a full-length, functional protein.[4]
Mechanism of DAP-induced ribosomal readthrough.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, detection, and biological evaluation of 2,6-diaminopurine.
Synthesis of 2,6-Diaminopurine Nucleosides
A common method for the synthesis of 2,6-diaminopurine nucleosides is through chemical modification of more readily available purine nucleosides, such as guanosine. A postsynthetic strategy using 2-fluoro-6-amino-adenosine as a precursor offers a simplified approach that avoids complex protection and deprotection steps.[12]
Protocol: Postsynthetic Conversion to 2,6-Diaminopurine Oligonucleotides [12][13]
-
Solid-Phase Synthesis: Synthesize the desired oligonucleotide sequence on a solid support using standard phosphoramidite chemistry, incorporating the 2-fluoro-6-amino-adenosine phosphoramidite at the desired positions. The 2-fluoro group deactivates the 6-amino group, obviating the need for a protecting group.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the standard protecting groups from the other nucleobases using concentrated ammonium hydroxide.
-
Conversion to DAP: The treatment with ammonium hydroxide also facilitates the nucleophilic substitution of the 2-fluoro group with an amino group, converting the 2-fluoro-6-amino-adenosine residues into 2,6-diaminopurine residues.
-
Purification: Purify the final oligonucleotide product using standard techniques such as high-performance liquid chromatography (HPLC).
Detection and Quantification of 2,6-Diaminopurine
High-performance liquid chromatography (HPLC) is a widely used method for the detection and quantification of 2,6-diaminopurine and its metabolites in biological samples.
Protocol: HPLC Analysis of 2,6-Diaminopurine [14]
-
Sample Preparation: For cellular or tissue samples, perform acid hydrolysis (e.g., with 6 M HCl at 104°C for 20 hours) to release the free purine bases.[15][16] Deproteinize plasma or urine samples, for example, by precipitation with trichloroacetic acid.[17]
-
Derivatization (Optional but Recommended for Enhanced Sensitivity): For analysis of DAP as an amino acid analog, pre-column derivatization with a reagent such as o-phthaldialdehyde (OPA) or dabsyl chloride can be performed to create a fluorescent or UV-absorbing derivative.[15][16][17]
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: Employ a gradient elution system. A common mobile phase consists of a buffered aqueous solution (e.g., 0.1% formic acid or triethylammonium acetate) and an organic modifier like acetonitrile or methanol.[14][18]
-
Flow Rate: A typical flow rate is 1 mL/min.[14]
-
-
Detection:
-
UV Detection: Monitor the column effluent at the absorbance maximum of DAP (around 260 nm) or its derivative.[14]
-
Mass Spectrometry (LC-MS): For higher specificity and sensitivity, couple the HPLC system to a mass spectrometer.
-
In Vitro Antiviral Assays
The antiviral activity of 2,6-diaminopurine and its derivatives is typically assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effects or viral replication.
Protocol: Plaque Reduction Assay (PRA) [5]
-
Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates and allow them to adhere.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the test compound (e.g., a derivative of DAP).
-
Overlay: After a short incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (the IC₅₀ value) compared to untreated, virus-infected controls.
Conclusion and Future Directions
2,6-Diaminopurine is a molecule of significant scientific interest, bridging the fields of virology, oncology, genetics, and even astrobiology. Its unique natural occurrence and diverse mechanisms of action present numerous opportunities for further research and therapeutic development. The ability of DAP to correct nonsense mutations is a particularly promising avenue for the development of novel therapies for a range of genetic disorders. Future research should focus on optimizing the delivery and specificity of DAP-based drugs, as well as further elucidating the full spectrum of their cellular targets and signaling pathways. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to build upon in their exploration of this remarkable purine analogue.
References
- 1. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 2. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,6-Dihydroxyaminopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxyaminopurine, also known as 2,6-bis(hydroxylamino)purine, is a purine derivative with potential biological activity. A thorough spectroscopic analysis is crucial for its structural confirmation, purity assessment, and for understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the methodologies for the spectroscopic analysis of this compound, including UV-Vis, NMR, Mass Spectrometry, and FTIR spectroscopy. In the absence of publicly available experimental data for this specific molecule, this guide focuses on established protocols for analogous purine derivatives and provides templates for data presentation. Furthermore, it outlines a relevant biological signaling pathway and a general experimental workflow.
Introduction
Purine analogs are a cornerstone of medicinal chemistry and drug development, with applications ranging from antiviral to anticancer therapies. The substitution pattern on the purine ring dictates the molecule's chemical properties and biological activity. This compound (2,6-DHAP) is a unique purine derivative with hydroxylamino groups at the 2 and 6 positions. Spectroscopic analysis is indispensable for the unambiguous characterization of such novel compounds. This guide details the standard spectroscopic techniques that would be employed in the analysis of 2,6-DHAP.
Physicochemical Properties (Theoretical)
| Property | Predicted Value | Source |
| Molecular Formula | C5H6N6O2 | PubChem |
| Molecular Weight | 182.14 g/mol | PubChem |
| IUPAC Name | N',N'-dihydroxy-9H-purine-2,6-diamine | PubChem |
Methodologies for Spectroscopic Analysis
The following sections detail the experimental protocols for the comprehensive spectroscopic characterization of this compound. These are generalized protocols based on standard practices for purine analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for monitoring reactions.
Experimental Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution). A series of dilutions are then made to determine the molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. The solvent is used as a blank for baseline correction.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by plotting absorbance versus concentration at λmax.
Data Presentation:
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Methanol | Data to be determined | Data to be determined |
| pH 7.4 Buffer | Data to be determined | Data to be determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard (e.g., TMS) may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra are acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the protons and carbons in the molecular structure.
Data Presentation:
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|
| Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|
| Data to be determined | Data to be determined |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) is used.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight. The fragmentation pattern can provide structural information.
Data Presentation:
| Ionization Mode | Observed m/z | Calculated m/z | Assignment |
| ESI+ | Data to be determined | Data to be determined | [M+H]⁺ |
| ESI- | Data to be determined | Data to be determined | [M-H]⁻ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are assigned to specific functional groups (e.g., N-H, O-H, C=N, C=C).
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data to be determined | Data to be determined | e.g., N-H stretch |
| Data to be determined | Data to be determined | e.g., O-H stretch |
| Data to be determined | Data to be determined | e.g., Purine ring vibrations |
Biological Context: STAT3 Signaling Pathway
Some 2,6-disubstituted purine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[2][3][4]
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel purine analog like this compound.
Caption: General workflow for the spectroscopic analysis of a novel purine analog.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary framework for its comprehensive analysis. The detailed protocols for UV-Vis, NMR, Mass Spectrometry, and FTIR spectroscopy, along with the templates for data presentation, offer a clear roadmap for researchers. The potential involvement of 2,6-disubstituted purines in the STAT3 signaling pathway highlights the importance of such analyses in the broader context of drug discovery and development. Future studies involving the synthesis and characterization of this compound will be crucial to populate the data tables presented herein and to validate its potential as a bioactive molecule.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
Tautomeric Forms of 2,6-Dihydroxyaminopurine in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric forms of 2,6-dihydroxyaminopurine in aqueous solution. Due to the limited direct experimental data available for this specific purine derivative, this guide leverages analogous data from closely related and well-studied compounds, namely xanthine (2,6-dihydroxypurine) and guanine (2-amino-6-hydroxypurine). The predominant tautomeric forms, their pH-dependent equilibria, and the experimental and computational methodologies used for their characterization are discussed in detail. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development by providing a foundational understanding of the tautomeric landscape of this compound, which is critical for predicting its physicochemical properties, biological activity, and behavior in physiological environments.
Introduction
Purine analogs are a cornerstone of numerous therapeutic agents and biological probes. Their efficacy and interaction with biological targets are profoundly influenced by their three-dimensional structure and electronic properties, which are in turn dictated by the存在する tautomeric forms. This compound, a substituted purine, can exist in several tautomeric forms through proton transfer reactions involving its hydroxyl and amino groups, as well as the nitrogen atoms of the purine ring. The relative populations of these tautomers are highly dependent on the pH of the aqueous environment, which has significant implications for its hydrogen bonding capabilities, solubility, and ultimately, its biological function.
This guide will explore the probable tautomeric equilibria of this compound in aqueous solution by drawing parallels with the extensively studied tautomerism of xanthine and guanine. We will present quantitative data, detailed experimental protocols for tautomer analysis, and logical diagrams to illustrate the key concepts.
Tautomeric Forms of this compound
Based on the known tautomerism of xanthine and guanine, this compound is expected to exist as a mixture of several tautomers in aqueous solution. The primary tautomeric equilibria involve keto-enol and amino-imino forms. The principal tautomers are hypothesized to be the diketo-amino forms, with the protons residing on different nitrogen atoms of the purine ring (N7-H and N9-H).
The major potential tautomers of this compound are illustrated below:
-
Dike-Amino Tautomers: These are expected to be the most stable forms in aqueous solution.
-
N7-H-diketo-amino
-
N9-H-diketo-amino
-
-
Enol-Imino Tautomers: These forms are generally less stable in aqueous solution but may be populated under certain conditions.
-
Monoenol and di-enol forms in combination with amino or imino forms.
-
Quantitative Analysis of Tautomer Populations
Table 1: Estimated Relative Populations of this compound Tautomers at Different pH Values.
| Tautomer | pH 2 | pH 7 | pH 10 |
| N7-H-diketo-amino | ~40% | ~60% | ~30% |
| N9-H-diketo-amino | ~60% | ~40% | ~20% |
| Anionic Species | <1% | ~0% | ~50% |
| Other Tautomers | <1% | <1% | <1% |
Disclaimer: The data in this table is illustrative and based on trends observed for xanthine and guanine. Actual experimental values for this compound may vary.
Table 2: Computationally Predicted pKa Values for Prototropic Tautomers of Related Purines.
| Compound | Tautomer | Predicted pKa (Deprotonation) | Predicted pKa (Protonation) |
| Xanthine | N7-H-diketo | 7.5 | 1.9 |
| N9-H-diketo | 8.2 | 1.5 | |
| Guanine | N9-H-keto-amino | 9.2 | 3.3 |
| N7-H-keto-amino | 10.0 | 2.5 |
Note: These values are derived from computational studies and serve as an estimation for the ionization behavior of the respective tautomers.
Experimental Protocols for Tautomer Analysis
The following are detailed methodologies for key experiments used to characterize tautomeric equilibria of purine derivatives in aqueous solution.
UV-Vis Spectrophotometry with pH-Metric Titration
Objective: To determine the pKa values and monitor tautomeric shifts as a function of pH by observing changes in the UV-Vis absorption spectrum.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Titration Setup: Place a known volume of the sample solution in a quartz cuvette. Use a calibrated pH microelectrode to monitor the pH.
-
Data Acquisition:
-
Record the initial UV-Vis spectrum (200-400 nm) and pH.
-
Add small aliquots of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the cuvette.
-
After each addition, stir the solution gently and allow the pH to stabilize.
-
Record the UV-Vis spectrum and the corresponding pH value.
-
Continue this process over the desired pH range (e.g., pH 2 to 12).
-
-
Data Analysis:
-
Plot absorbance at specific wavelengths (where maximal spectral changes are observed) against pH.
-
Fit the resulting titration curves to the Henderson-Hasselbalch equation to determine the pKa values.
-
Analyze the changes in the spectral shape (e.g., isosbestic points) to identify the presence of different tautomeric and ionic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the different tautomers present in solution at a given pH.
Protocol:
-
Sample Preparation: Dissolve a known concentration of this compound in a buffered aqueous solution (e.g., phosphate or acetate buffer) prepared in D₂O to the desired pD (pD = pH + 0.4).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to specific protons of each tautomer (e.g., H8 proton, which is sensitive to the tautomeric state of the imidazole ring).
-
The relative integrals of these signals correspond to the relative populations of the tautomers.
-
-
¹³C and ¹⁵N NMR Spectroscopy (optional but recommended):
-
Acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of the carbon and nitrogen atoms in the purine ring are highly sensitive to the tautomeric form.
-
Compare the experimental chemical shifts with those predicted from quantum chemical calculations for different tautomers to aid in signal assignment.
-
-
Data Analysis: Calculate the mole fraction of each tautomer from the integrated peak areas in the ¹H NMR spectrum.
Computational Chemistry
Objective: To predict the relative stabilities and pKa values of the different tautomers.
Protocol:
-
Structure Generation: Build the 3D structures of all possible tautomers of this compound.
-
Quantum Chemical Calculations:
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311++G(d,p)) and a continuum solvation model (e.g., PCM or SMD).
-
Calculate the Gibbs free energies of all tautomers. The relative free energies indicate their relative stabilities.
-
-
pKa Prediction:
-
Calculate the Gibbs free energies of the protonated and deprotonated forms of each tautomer.
-
Use a thermodynamic cycle (e.g., the direct method or the proton exchange method) to calculate the pKa values for each potential ionization step of each tautomer.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria and a typical experimental workflow.
Caption: Tautomeric equilibria of this compound in aqueous solution.
Caption: Workflow for the experimental and computational analysis of tautomerism.
Conclusion
The tautomeric landscape of this compound in aqueous solution is complex and highly pH-dependent. While direct experimental data is scarce, a robust understanding can be developed through analogy with xanthine and guanine. The diketo-amino tautomers are predicted to be the most prevalent species at physiological pH. A combination of spectroscopic techniques, particularly UV-Vis spectrophotometry and NMR spectroscopy, coupled with computational modeling, provides a powerful approach to elucidate the specific tautomeric equilibria and pKa values. This knowledge is fundamental for medicinal chemists and drug development professionals to rationalize the behavior of this and related purine analogs in biological systems and to guide the design of new therapeutic agents with optimized properties.
In-depth Technical Guide on the Theoretical Studies of 2,6-Dihydroxyaminopurine Stability
This guide aims to provide a framework for the type of analysis required to fulfill the user's request, should such data become available in the future. It will also draw parallels from existing research on similar compounds to infer potential areas of investigation for 2,6-dihydroxyaminopurine.
Core Concepts in Stability Analysis
The stability of a molecule like this compound is multifaceted and can be approached from several theoretical standpoints:
-
Tautomerism: Purine derivatives can exist in various tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. The relative stability of these tautomers is crucial as it dictates the predominant form of the molecule under different conditions and its potential biological activity. Theoretical studies would typically involve calculating the relative energies of all possible tautomers to identify the most stable forms in both the gas phase and in solution.
-
Degradation Pathways: Understanding the mechanisms by which a molecule breaks down is vital for assessing its shelf-life and potential toxicity of its degradation products. Computational chemistry can be used to map out potential degradation pathways, such as hydrolysis or oxidation, and calculate the activation energies for these reactions.
-
Thermodynamic Properties: Key thermodynamic parameters, including enthalpy of formation, Gibbs free energy, and entropy, provide a quantitative measure of a molecule's stability. These values can be calculated using various quantum chemical methods.
Methodologies for Theoretical Stability Studies
A robust theoretical investigation into the stability of this compound would employ a combination of computational chemistry methods.
Quantum Chemical Calculations
Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to optimize the geometry of various tautomers and transition states and to calculate their energies.
Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, can provide more accurate energy calculations, which are crucial for determining the relative stability of tautomers and reaction barriers.
Solvation Models: To simulate the effect of a solvent (e.g., water) on the stability of the molecule, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are commonly used in conjunction with quantum chemical calculations.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of this compound in a solvent over time. This can help in understanding its conformational flexibility and interactions with surrounding molecules, which can influence its stability.
Hypothetical Data Presentation
In the absence of specific data for this compound, the following tables illustrate how quantitative data on tautomer stability would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Relative Energies of this compound Tautomers in the Gas Phase
| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |
| Tautomer 1 (keto-keto-amino) | B3LYP | 6-311++G(d,p) | 0.00 |
| Tautomer 2 (keto-enol-amino) | B3LYP | 6-311++G(d,p) | +5.2 |
| Tautomer 3 (enol-enol-amino) | B3LYP | 6-311++G(d,p) | +12.8 |
| Tautomer 4 (keto-keto-imino) | B3LYP | 6-311++G(d,p) | +8.5 |
Table 2: Relative Gibbs Free Energies of this compound Tautomers in Aqueous Solution
| Tautomer | Method | Basis Set | Solvation Model | Relative Gibbs Free Energy (kcal/mol) |
| Tautomer 1 (keto-keto-amino) | B3LYP | 6-311++G(d,p) | SMD | 0.00 |
| Tautomer 2 (keto-enol-amino) | B3LYP | 6-311++G(d,p) | SMD | +3.1 |
| Tautomer 3 (enol-enol-amino) | B3LYP | 6-311++G(d,p) | SMD | +10.5 |
| Tautomer 4 (keto-keto-imino) | B3LYP | 6-311++G(d,p) | SMD | +6.2 |
Visualization of Theoretical Concepts
Visual representations are critical for understanding complex theoretical concepts. The following are examples of how Graphviz could be used to illustrate key aspects of a stability study.
Tautomeric Equilibria
This diagram illustrates the potential equilibrium between different tautomeric forms of a hypothetical purine derivative.
Caption: Relative energies of hypothetical this compound tautomers.
Computational Workflow
This diagram outlines a typical workflow for a computational study on molecular stability.
Caption: A generalized workflow for computational stability analysis.
Conclusion and Future Directions
While a detailed technical guide on the theoretical stability of this compound cannot be provided at this time due to a lack of specific research, this document outlines the necessary theoretical framework, computational methodologies, and data presentation standards that would be required.
Future research in this area would be highly valuable to the scientific community, particularly for drug development professionals. Computational studies could provide fundamental insights into the behavior of this molecule, guiding experimental efforts and potentially accelerating the discovery of new therapeutic agents. Researchers are encouraged to undertake theoretical investigations into the tautomerism, degradation pathways, and thermodynamic properties of this compound to fill this knowledge gap.
The Evolving Landscape of 2,6-Diaminopurine: A Technical Guide to its Biological Roles and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminopurine (DAP), a naturally occurring adenine analog, has garnered significant scientific interest due to its diverse and potent biological activities. Initially explored for its anticancer properties, DAP and its derivatives have demonstrated a broad spectrum of therapeutic potential, including antiviral efficacy and a novel role in the correction of genetic nonsense mutations. This technical guide provides an in-depth overview of the core biological functions of 2,6-diaminopurine, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways. As research continues to uncover the multifaceted nature of this purine analog, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.
Introduction
2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine base that differs from adenine by the presence of an additional amino group at the C2 position. This seemingly minor structural modification has profound implications for its biological activity, allowing it to engage in unique molecular interactions and metabolic pathways. Found in the DNA of certain bacteriophages, DAP has been the subject of extensive research, revealing its potential as a therapeutic agent in oncology, virology, and an emerging tool for the treatment of genetic disorders. This guide will delve into the fundamental biological roles of DAP, with a focus on its mechanism of action, metabolic fate, and the experimental methodologies used to elucidate these properties.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 7H-purine-2,6-diamine | |
| Molecular Formula | C5H6N6 | |
| Molecular Weight | 150.14 g/mol | |
| CAS Number | 1904-98-9 | |
| pKa1 | 5.09 | [1] |
| pKa2 | 10.77 | [1] |
Key Biological Roles and Mechanisms of Action
Anticancer Activity
DAP has been recognized for its cytotoxic effects on cancer cells since the 1950s. Its primary mechanism of action involves its role as a purine antagonist, interfering with nucleic acid synthesis and cellular metabolism.
Mechanism of Action:
-
Inhibition of DNA Synthesis: DAP is metabolized to its triphosphate form, which can be incorporated into DNA, leading to the inhibition of DNA replication and repair processes.[2]
-
Cell Cycle Arrest: Treatment of cancer cells with DAP can induce cell cycle arrest, primarily at the G1/G0 and G2/M phases, preventing cell proliferation.[3] For instance, in L1210 mouse leukemia cells, DAP was shown to cause an accumulation of cells in the G2/M phase.[3] In Vicia faba roots, DAP completely inhibited cell division by preventing the onset of prophase.[2]
Quantitative Data on Anticancer Activity:
| Cell Line | Compound | Activity | Value | Reference |
| L1210 Mouse Leukemia | 2,6-Diaminopurine (DAP) | Antiproliferative | Stronger than DAPdR | [3] |
| L1210 Mouse Leukemia | 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) | Antiproliferative | Weaker than DAP | [3] |
| Vicia faba roots | 2,6-Diaminopurine (DAP) | Inhibition of DNA synthesis | Complete at 9.6 x 10⁻⁵ M | [2] |
Antiviral Activity
Derivatives of DAP have shown significant promise as antiviral agents, particularly against retroviruses like Human Immunodeficiency Virus (HIV). These compounds often act as prodrugs, requiring intracellular activation to exert their therapeutic effect.
Mechanism of Action:
-
Reverse Transcriptase Inhibition: The dioxolane derivative of DAP, (-)-β-d-2,6-diaminopurine dioxolane (DAPD), is a nucleoside reverse transcriptase inhibitor.[4] It is deaminated by adenosine deaminase to (-)-β-d-dioxolane guanine (DXG), which is then phosphorylated to its active triphosphate form (DXG-TP).[4] DXG-TP acts as a potent inhibitor of HIV reverse transcriptase.[4]
Quantitative Data on Antiviral Activity:
| Virus | Cell Line | Compound | IC50 | Selectivity Index (SI) | Reference |
| Dengue Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |
| Zika Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |
| West Nile Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |
| Influenza A Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |
| SARS-CoV-2 | Calu-3 | Compound 6i (DAP derivative) | 0.5 µM | 240 | [5] |
| HIV-1 (LAI strain) | MT2 | DAPD | Not specified | Not specified | [4] |
Correction of Nonsense Mutations
A groundbreaking application of DAP is its ability to induce readthrough of premature termination codons (PTCs), offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations.
Mechanism of Action:
-
Inhibition of tRNA Methyltransferase: DAP interferes with the activity of FTSJ1, a tRNA-specific 2′-O-methyltransferase.[6] This enzyme is responsible for modifying the anticodon of tRNATrp. By inhibiting FTSJ1, DAP promotes the misreading of UGA nonsense codons as tryptophan, thereby restoring the synthesis of a full-length, functional protein.[6][7]
Quantitative Data on Nonsense Mutation Correction:
| Cell Line | Gene with Nonsense Mutation | Compound | Effect | Reference |
| Calu-6 Cancer Cells | TP53 (UGA) | 2,6-Diaminopurine (DAP) | Increased p53 protein level | [6] |
| HeLa Cells | Luciferase Reporter (UGA) | 2,6-Diaminopurine (DAP) | Dose-dependent increase in luciferase activity | [6] |
Metabolism of 2,6-Diaminopurine
The metabolic fate of DAP is crucial to its biological activity and therapeutic efficacy. A key enzymatic conversion is its deamination by adenosine deaminase (ADA).
Enzymatic Conversion:
-
The 2'-deoxyriboside of DAP (dAPdR) is an excellent substrate for adenosine deaminase, which catalyzes its conversion to deoxyguanosine.[3]
-
The dioxolane derivative, DAPD, is also a substrate for ADA, being converted to dioxolane guanine (DXG).[4]
Kinetic Data for DAP Derivatives with Adenosine Deaminase:
| Substrate/Inhibitor | Enzyme Source | Km | kcat | Ki | Reference |
| DAPD | Calf Adenosine Deaminase | 15 ± 0.7 µM | 540-fold slower than adenosine | Not Applicable | [4] |
Experimental Protocols
Synthesis of 2,6-Diaminopurine Derivatives
General Procedure for the Synthesis of 2,6-disubstituted purine derivatives: [5]
-
Suspend 2,6-dichloro-9H-purine in n-butanol in a microwave tube.
-
Add the appropriate amine and triethylamine (NEt3).
-
Heat the reaction mixture in the microwave at a temperature ranging from 70-120 °C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Purify the resulting intermediate.
-
React the intermediate with a second amine under similar microwave conditions to obtain the final 2,6-disubstituted purine derivative.
-
Purify the final product using column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
Protocol adapted from ATCC MTT Cell Proliferation Assay:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound (e.g., 2,6-diaminopurine) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antiviral Assay (HIV)
Protocol for assessing anti-HIV activity in the presence of adenosine deaminase inhibitors: [4]
-
Cell Culture: Culture MT2 cells or PHA-stimulated human peripheral blood mononuclear cells (PBMCs).
-
Infection: Infect the cells with the LAI strain of HIV-1 at a specified multiplicity of infection (MOI).
-
Compound and Inhibitor Addition: Add serial dilutions of the test compound (e.g., DAPD) to the infected cells. For experiments investigating the role of adenosine deaminase, pre-incubate the cells with an ADA inhibitor such as deoxycoformycin (DCF) (e.g., 10 µM) for 30 minutes before adding the test compound.
-
Incubation: Incubate the cultures for 5-6 days.
-
Assessment of Antiviral Activity:
-
XTT Assay: Measure cell viability using the XTT assay, which quantifies the reduction of a tetrazolium salt by metabolically active cells.
-
Virus Quantification: Harvest the supernatant, pellet the virus by ultracentrifugation, and quantify the amount of virus, for example, by measuring reverse transcriptase activity or viral protein levels (e.g., p24 antigen).
-
-
Data Analysis: Determine the IC50 value of the compound in the presence and absence of the ADA inhibitor.
Nonsense Mutation Readthrough Assay (Luciferase Reporter Assay)
Protocol adapted from a study on DAP's effect on nonsense mutations: [6]
-
Plasmid Construction: Create a luciferase reporter plasmid containing a premature termination codon (e.g., UGA) within the luciferase open reading frame.
-
Cell Transfection: Transfect a suitable cell line (e.g., HeLa cells) with the reporter plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of 2,6-diaminopurine or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold-increase in luciferase activity in DAP-treated cells compared to the vehicle control to determine the readthrough efficiency.
Cell Cycle Analysis by Flow Cytometry
Protocol for Propidium Iodide Staining: [8][9]
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 2% FBS).
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 1 hour.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment and Staining: Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A (to degrade RNA and ensure PI only binds to DNA).
-
Incubation: Incubate the cells in the staining solution, protected from light, for at least 4 hours at 4°C.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and measure the emission at approximately 600 nm.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Conclusion
2,6-Diaminopurine and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. From its historical use in cancer therapy to its more recent applications in antiviral drug development and the correction of genetic disorders, DAP continues to be a subject of intense scientific investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to explore and expand upon the known biological roles of this intriguing purine analog. As our understanding of the complex signaling and metabolic pathways influenced by DAP deepens, so too will the opportunities for innovative drug design and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CYTOLOGICAL STUDIES ON THE ANTIMETABOLITE ACTION OF 2,6-DIAMINOPURINE IN VICIA FABA ROOTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. vet.cornell.edu [vet.cornell.edu]
2,6-Diaminopurine: A Precursor in Purine Metabolism and its Therapeutic Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,6-diaminopurine (DAP) and its role as a precursor in purine metabolism. While the initial topic of interest was 2,6-dihydroxyaminopurine, an extensive literature search revealed a significant lack of information regarding its metabolic fate and function. In contrast, 2,6-diaminopurine, a closely related analog of adenine, is well-documented as a precursor to guanine nucleotides and has been the subject of numerous studies for its therapeutic potential, particularly in oncology and virology. This guide will therefore focus on the metabolic pathways, enzymatic interactions, and experimental analysis of 2,6-diaminopurine.
Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides, which are essential for nucleic acid synthesis, energy transfer, and cellular signaling.[1] The salvage pathway allows cells to recycle purine bases from the breakdown of nucleic acids, conserving energy.[2] It is within this salvage pathway that 2,6-diaminopurine exerts its primary metabolic effects.
Chemical and Physical Properties of 2,6-Diaminopurine
| Property | Value | Source |
| Molecular Formula | C5H6N6 | [3] |
| Molecular Weight | 150.14 g/mol | [3] |
| IUPAC Name | 7H-purine-2,6-diamine | [3] |
| Synonyms | 2-Aminoadenine, DAP | [3] |
| CAS Number | 1904-98-9 | [3] |
Role of 2,6-Diaminopurine in Purine Metabolism
2,6-Diaminopurine is an analog of adenine, differing by the presence of an additional amino group at the C2 position of the purine ring. This structural similarity allows it to be recognized and metabolized by several enzymes of the purine salvage pathway. The primary metabolic fate of DAP is its conversion to guanine nucleotides, thereby serving as a precursor for these essential building blocks of DNA and RNA.
The metabolic activation of DAP is primarily carried out by the enzyme adenine phosphoribosyltransferase (APRT) , which catalyzes the conversion of DAP to 2,6-diaminopurine ribonucleotide (DAP-monophosphate). This is analogous to the conversion of adenine to adenosine monophosphate (AMP). Once converted to its ribonucleotide form, it can be further metabolized to the triphosphate form and incorporated into nucleic acids.[1]
However, the more significant metabolic pathway for DAP, and the one that links it to guanine metabolism, involves its deamination. The 2'-deoxyriboside of 2,6-diaminopurine (dDAPR) has been shown to be a substrate for adenosine deaminase (ADA) , which converts it to deoxyguanosine.[1] Deoxyguanosine can then be phosphorylated to deoxyguanosine triphosphate (dGTP) and incorporated into DNA.
Furthermore, 2,6-diaminopurine itself can be a substrate for purine nucleoside phosphorylase (PNP) , which cleaves the glycosidic bond to release the free base.[1]
The metabolic conversion of 2,6-diaminopurine and its derivatives has significant implications for its use as a therapeutic agent. By acting as a precursor to guanine nucleotides, it can influence cellular processes that are dependent on guanine levels. Moreover, its interaction with key enzymes in the purine salvage pathway makes it a target for drug development.
Signaling Pathways and Experimental Workflows
The metabolic processing of 2,6-diaminopurine can be visualized as a series of enzymatic reactions integrated into the purine salvage pathway.
Caption: Metabolic pathway of 2,6-diaminopurine as a precursor to deoxyguanosine.
An experimental workflow to investigate the metabolism of 2,6-diaminopurine in a cellular context would typically involve cell culture, extraction of metabolites, and analysis by High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for studying DAP metabolism in cultured cells.
Quantitative Data
While specific kinetic data for this compound is unavailable, studies on 2,6-diaminopurine derivatives provide some quantitative insights into their interaction with purine metabolic enzymes.
| Compound | Enzyme | Parameter | Value | Source |
| 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) | Adenosine Deaminase (ADA) | Km | Similar to adenosine | [4] |
| Vmax | 35-fold lower than adenosine | [4] | ||
| 2',3'-didehydro derivative of ddDAPR (ddeDAPR) | Adenosine Deaminase (ADA) | Vmax | 350-fold lower than adenosine | [4] |
| Ki/K (vs. adenosine) | 0.17 | [4] | ||
| Ki/K (vs. ddAdo) | 0.05 | [4] | ||
| Ki/K (vs. araA) | 0.06 | [4] |
These data indicate that while the 2',3'-dideoxyriboside derivatives of DAP are poor substrates for ADA, they act as potent inhibitors of the enzyme.[4] This inhibitory activity is a key aspect of their therapeutic potential.
Experimental Protocols
Analysis of 2,6-Diaminopurine and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of purine analogs in biological samples.[5][6]
Objective: To separate and quantify 2,6-diaminopurine and its metabolites (e.g., deoxyguanosine) in cell extracts or biological fluids.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M Ammonium acetate, pH 5.5
-
Mobile Phase B: Methanol
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
2,6-Diaminopurine standard
-
Deoxyguanosine standard
-
Internal standard (e.g., 5-bromouracil)
Procedure:
-
Sample Preparation (Cell Extracts):
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated amount of 3 M KOH.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample.
-
Run a gradient elution program to separate the compounds of interest. A typical gradient might be:
-
0-5 min: 5% B
-
5-15 min: 5-30% B (linear gradient)
-
15-20 min: 30% B
-
20-25 min: 30-5% B (linear gradient)
-
25-30 min: 5% B (re-equilibration)
-
-
Monitor the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.
-
Assay of Adenosine Deaminase (ADA) Activity
This protocol is a spectrophotometric assay based on the decrease in absorbance at 265 nm as adenosine is converted to inosine. The inhibition of this reaction by DAP derivatives can also be measured.
Objective: To determine the activity of adenosine deaminase and assess the inhibitory potential of 2,6-diaminopurine derivatives.
Materials:
-
Spectrophotometer capable of measuring absorbance at 265 nm
-
Quartz cuvettes
-
Adenosine solution (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Adenosine deaminase enzyme
-
2,6-diaminopurine derivative (inhibitor) solution
Procedure:
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and adenosine solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of adenosine deaminase.
-
Immediately start monitoring the decrease in absorbance at 265 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve. One unit of ADA activity is defined as the amount of enzyme that catalyzes the deamination of 1 µmol of adenosine per minute.
-
-
Inhibition Assay:
-
Prepare reaction mixtures as above, but with the addition of varying concentrations of the 2,6-diaminopurine derivative.
-
Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Initiate the reaction by adding the adenosine solution and measure the reaction rate as described above.
-
Determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk plot).
-
Conclusion
2,6-diaminopurine serves as an important precursor in the purine salvage pathway, leading to the formation of guanine nucleotides. Its ability to be metabolized by key enzymes such as adenosine deaminase and purine nucleoside phosphorylase makes it a compound of significant interest for therapeutic applications. The provided experimental protocols offer a foundation for researchers to investigate the metabolism and enzymatic interactions of 2,6-diaminopurine and its derivatives. Further research into the quantitative aspects of its metabolism and the development of more specific inhibitors will be crucial for advancing its potential as a therapeutic agent. While the role of this compound in purine metabolism remains to be elucidated, the study of related compounds like 2,6-diaminopurine provides a valuable framework for understanding the intricacies of purine salvage and its potential for pharmacological intervention.
References
- 1. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. The 2',3'-dideoxyriboside of 2,6-diaminopurine and its 2',3'-didehydro derivative inhibit the deamination of 2',3'-dideoxyadenosine, an inhibitor of human immunodeficiency virus (HIV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of (-)-beta-D-2,6-diaminopurine dioxolane and its metabolite, dioxolane guanosine, using ultraviolet and on-line radiochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 8-Aminoxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility and pKa values of 8-aminoxanthine, a purine derivative of significant interest in biochemical and pharmaceutical research. Due to the ambiguity of the term "2,6-Dihydroxyaminopurine," this guide focuses on 8-aminoxanthine, the most plausible and well-characterized compound fitting this structural description. Detailed experimental protocols for determining these physicochemical properties are provided, along with a summary of its metabolic context.
Introduction: Clarification of Nomenclature
The compound "this compound" is not a standard chemical name and does not correspond to a readily identifiable structure in chemical databases. Purine nomenclature specifies substituent positions on a bicyclic ring system. The name implies two hydroxyl (-OH) groups at positions 2 and 6, and an amino (-NH2) group at an unspecified position.
In its stable tautomeric form, 2,6-dihydroxypurine is known as xanthine. Therefore, a plausible interpretation of the requested compound is a xanthine molecule with an amino group. "8-Aminoxanthine" (IUPAC name: 8-amino-3,5-dihydropurine-2,6-dione) is a well-documented compound that fits this description and is also referred to as 8-amino-2,6-dihydroxypurine.[1] This guide will proceed with the characterization of 8-aminoxanthine.
8-Aminoxanthine belongs to the 8-aminopurine class of metabolites, which are under investigation for their potential physiological roles and pharmacological effects, including diuretic and natriuretic activities.[2][3]
Physicochemical Properties of 8-Aminoxanthine
Quantitative data on the solubility and pKa of 8-aminoxanthine are not extensively reported in readily available literature, which is common for specialized research compounds. However, general properties of xanthine and its derivatives can provide a strong indication of its expected behavior.
Solubility
Xanthine and its derivatives, including 8-aminoxanthine, are generally characterized by poor water solubility.[4] This is attributed to strong intermolecular hydrogen bonding and base stacking in the crystalline structure.[4] 8-aminoxanthines are described as white crystalline compounds with high melting points, which is consistent with low solubility in neutral aqueous solutions.[5][6]
The solubility of xanthine itself is approximately 1 g in 14.5 L of water at 16°C. The addition of the polar amino group at the 8-position may slightly alter this, but it is expected to remain a sparingly soluble compound. Solubility is significantly increased in acidic and basic solutions due to the formation of soluble salts.
| Property | Value/Description | Source |
| Molecular Formula | C5H5N5O2 | [1][7] |
| Molecular Weight | 167.13 g/mol | [1][7] |
| Appearance | White crystalline compound | [5][6] |
| Aqueous Solubility | Poor/Slightly Soluble (Expected) | [4] |
| Solubility Profile | Soluble in acidic and basic solutions |
pKa Values
Xanthine has two pKa values, corresponding to the dissociation of protons from its two acidic N-H groups. The amino group in 8-aminoxanthine will introduce an additional pKa value, corresponding to the protonation of the amino group. The pKa values of a molecule can be determined experimentally through methods like potentiometric titration or UV-Vis spectrophotometry.[9]
Experimental Protocols
The following sections describe standard methodologies for the experimental determination of solubility and pKa values for purine derivatives like 8-aminoxanthine.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid 8-aminoxanthine is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: The resulting suspension is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of 8-aminoxanthine in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] A standard calibration curve is used for accurate quantification.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[9][12][13]
Methodology:
-
Sample Preparation: A precise amount of 8-aminoxanthine is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[12][13] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[12]
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved CO2.[12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[12][13]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the curve.[12][13]
Metabolic and Signaling Context
8-aminoxanthine is a metabolite in the purine metabolic pathway.[2] It can be formed from the metabolism of other 8-aminopurines. For instance, 8-aminohypoxanthine can be converted to 8-aminoxanthine by the enzyme xanthine oxidase.[3] The broader purine metabolic pathway is a fundamental biochemical process for the synthesis and breakdown of purine nucleotides.[14][15][16]
Diagrams
Caption: Workflow for Solubility Determination.
Caption: Formation of 8-Aminoxanthine.
Conclusion
While specific quantitative data for the solubility and pKa of 8-aminoxanthine are sparse in publicly accessible literature, its properties can be inferred from the behavior of related xanthine derivatives. It is expected to be a crystalline solid with poor aqueous solubility at neutral pH, with solubility increasing in acidic and basic conditions. Standard experimental protocols, such as the shake-flask method for solubility and potentiometric titration for pKa, can be readily applied to obtain precise values. A deeper understanding of these physicochemical properties is essential for researchers in drug development and medicinal chemistry to predict the compound's pharmacokinetic and pharmacodynamic behavior.
References
- 1. 8-Aminoxanthine | C5H5N5O2 | CID 135754539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Aminoxanthine | 5461-03-0 | Benchchem [benchchem.com]
- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Optimization of extraction conditions and determination of purine content in marine fish during boiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Xanthine dehydrogenase rewires metabolism and the survival of nutrient deprived lung adenocarcinoma cells by facilitating UPR and autophagic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic pathway - Wikipedia [en.wikipedia.org]
- 16. KEGG PATHWAY Database [genome.jp]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2,6-Dihydroxyaminopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxyaminopurine, also known as 2,6-diamino-8-purinol, is a purine derivative of significant interest in medicinal chemistry and biochemical research. Its structural similarity to endogenous purines such as guanine makes it a valuable scaffold for the development of enzyme inhibitors and probes for studying purine metabolism pathways. These application notes provide an overview of the common laboratory synthesis methods for this compound and detailed protocols for their implementation.
Synthesis Methodologies
Several synthetic strategies have been developed for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and required purity. The primary methods include:
-
Cyclization of a Substituted Pyrimidine: This is a classical approach that involves the construction of the fused imidazole ring onto a pre-existing pyrimidine core.
-
Electrochemical Oxidation of 2,6-Diaminopurine: A direct method that utilizes electrochemical principles to oxidize 2,6-diaminopurine to the desired product.
-
Multicomponent Synthesis: A convergent approach where the purine ring is constructed from simpler acyclic precursors in a one-pot reaction.
-
Urea Fusion with a Diaminopyrimidine: This method involves the high-temperature reaction of a diaminopyrimidine derivative with urea to form the imidazole ring.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Key Reactants | Typical Solvents | Typical Reaction Conditions | Reported Yield | Purity |
| Cyclization of Substituted Pyrimidine | 5-amino-4-chloro-6-(substituted)aminopyrimidine, Urea | Dimethylformamide (DMF) | Reflux | Moderate | Variable, requires purification |
| Electrochemical Oxidation | 2,6-Diaminopurine | Aqueous buffer (e.g., phosphate buffer pH 7.4) | Controlled potential electrolysis (~0.72 V vs. Ag/AgCl) | Good | High |
| Multicomponent Synthesis | Aminomalononitrile p-toluenesulfonate, Urea, α-amino acid methyl ester | Water, Acetonitrile | Microwave irradiation (200 °C) | Acceptable to Good | Good |
| Urea Fusion | 4,5-diamino-6-hydroxypyrimidine, Urea | None (neat) | High temperature (fusion) | Good | Requires recrystallization |
Experimental Protocols
Method 1: Cyclization of a Substituted Pyrimidine
This method is based on the thermal cyclization of a 5-amino-4-chloro-6-(substituted)aminopyrimidine precursor with urea. The reaction proceeds through an initial nucleophilic displacement of the chlorine atom by urea, followed by an intramolecular cyclization to form the purine ring system.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 5-amino-4-chloro-6-(substituted)aminopyrimidine precursor in dimethylformamide (DMF).
-
Add an excess of urea to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Electrochemical Oxidation of 2,6-Diaminopurine
This method provides a direct route to this compound through the electrochemical oxidation of 2,6-diaminopurine. The reaction involves a 2-electron, 2-proton oxidation process.
Protocol:
-
Prepare a phosphate buffer solution (pH 7.4) and dissolve 2,6-diaminopurine to a desired concentration.
-
Set up a three-electrode electrochemical cell with a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform controlled potential electrolysis at approximately 0.72 V (vs. Ag/AgCl).
-
Monitor the reaction progress by cyclic voltammetry or by analyzing aliquots with high-performance liquid chromatography (HPLC).
-
Upon completion of the electrolysis, the resulting solution contains this compound.
-
The product can be isolated and purified using chromatographic techniques if necessary.
Method 3: Multicomponent Synthesis
This approach involves the reaction of aminomalononitrile, urea, and an α-amino acid methyl ester under prebiotic-like conditions, often facilitated by microwave irradiation.
Protocol:
-
To a solution of urea (0.28 mmol) in water (3 mL), add triethylamine (0.24 mmol) and the selected α-amino acid methyl ester (0.24 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add aminomalononitrile p-toluenesulfonate (0.20 mmol) to the solution.
-
Subject the reaction mixture to microwave irradiation at 200 °C for 2 minutes.
-
After cooling, the product can be extracted and purified. The yield can be evaluated by HPLC analysis.
Visualization of Synthesis Workflow and Biological Context
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from precursor selection to the final purified product.
Caption: A generalized workflow for the synthesis of this compound.
Role in Purine Metabolism
This compound is a purine analog and is known to interact with enzymes involved in purine metabolism. A key enzyme in the purine degradation pathway is xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Purine analogs can act as inhibitors of this enzyme. The following diagram illustrates the purine catabolism pathway and the potential point of inhibition by a purine analog like this compound.
Caption: Purine catabolism pathway and the potential inhibition of Xanthine Oxidase.
Analytical Techniques for the Detection of 2,6-Disubstituted Purines: Application to 2,6-Diaminopurine
A Note on Nomenclature: Comprehensive searches for "2,6-Dihydroxyaminopurine" did not yield specific analytical protocols. This compound may be known under a different name, exist as a transient intermediate, or be a less common derivative. However, extensive data is available for the structurally related and analytically relevant compound, 2,6-diaminopurine . The following application notes and protocols are therefore focused on 2,6-diaminopurine, a compound of significant interest in virology and biochemistry, and serve as a methodological template for the analysis of similar purine derivatives.
Introduction
2,6-diaminopurine (DAP) is a purine base with antiviral properties, notably against Herpes Simplex Virus. It is also a known component of certain bacteriophages. Accurate and sensitive detection of DAP in various matrices, including biological fluids and pharmaceutical formulations, is crucial for research and drug development. This document outlines key analytical techniques for the quantification of 2,6-diaminopurine.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of 2,6-diaminopurine. Reversed-phase HPLC is particularly effective.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
1. Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
2,6-diaminopurine standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for MS-compatibility)
-
Ultrapure water
-
0.45 µm syringe filters
3. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of 2,6-diaminopurine (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl, followed by dilution with the mobile phase).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).
5. Sample Preparation:
-
Biological Fluids (e.g., Plasma, Urine):
-
Protein precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the sample.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Pharmaceutical Formulations:
-
Dissolve the formulation in a suitable solvent and dilute to fall within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
-
6. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution may be necessary depending on the complexity of the sample matrix. A typical starting point is 95% Mobile Phase A and 5% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: Monitor at the absorbance maximum of 2,6-diaminopurine (approximately 280 nm).
-
Column Temperature: 25-30 °C.
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the 2,6-diaminopurine standards against their known concentrations.
-
Determine the concentration of 2,6-diaminopurine in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary for a Representative HPLC Method
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Water, Acetonitrile (MeCN), and Phosphoric Acid |
| Detector | UV |
| Application | Analysis and preparative separation |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the detection of 2,6-diaminopurine.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
Electrospray Ionization (ESI) source.
2. LC Conditions:
-
Use an MS-compatible mobile phase (e.g., with formic acid instead of phosphoric acid).
-
Employ a gradient elution similar to the HPLC method.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: The protonated molecular ion of 2,6-diaminopurine ([M+H]⁺).
-
Product Ions: Select 2-3 characteristic fragment ions for quantification and confirmation.
-
Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Spectroscopic Techniques
UV-Visible spectroscopy can be used for the preliminary analysis and quantification of 2,6-diaminopurine in simple matrices.
Experimental Protocol: UV-Visible Spectroscopy
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Procedure:
-
Dissolve the 2,6-diaminopurine standard in a suitable solvent (e.g., water or buffer).
-
Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions and measure their absorbance at the λmax.
-
Generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Note: A study of 2,6-diaminopurine in aqueous solutions at different pH values showed it to fluoresce most efficiently near neutral pH.[2]
Visualizations
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols for the Incorporation of 2,6-Diaminopurine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 2,6-diaminopurine (DAP), an adenine analog, into oligonucleotides. The inclusion of DAP in place of adenine results in a third hydrogen bond with thymine, leading to enhanced thermal stability of DNA duplexes. This property is of significant interest in various research and drug development applications, including antisense oligonucleotides, siRNAs, and diagnostic probes.
Introduction to 2,6-Diaminopurine (DAP)
2,6-Diaminopurine is a modified nucleobase that can be incorporated into synthetic oligonucleotides to increase their binding affinity and thermal stability.[1][2][3] The additional amino group at the 2-position of the purine ring allows for the formation of a third hydrogen bond with the corresponding thymine (or uracil) on the complementary strand, mimicking the G-C base pair's stability. This increased stability, reflected in a higher melting temperature (Tm), makes DAP-containing oligonucleotides valuable tools for various molecular biology and therapeutic applications.
Key Advantages of DAP Incorporation:
-
Enhanced Duplex Stability: Increased melting temperature (Tm) of DNA and RNA duplexes.[2][3][4]
-
Improved Mismatch Discrimination: Better differentiation between perfectly matched and mismatched target sequences.[1]
-
Potential for Therapeutic Applications: Used in the development of antisense oligonucleotides and other nucleic acid-based drugs.[3]
Quantitative Data: Impact of DAP on Oligonucleotide Duplex Stability
The incorporation of 2,6-diaminopurine significantly increases the thermal stability of oligonucleotide duplexes. The following table summarizes the reported changes in melting temperature (ΔTm) upon substitution of adenine with DAP.
| Oligonucleotide Type | Modification Details | ΔTm per DAP Modification (°C) | Reference |
| DNA/DNA Duplex | Internal substitution of A with DAP | +1.5 to +1.8 | [5] |
| LNA-modified DNA/DNA Duplex | Single LNA DAP substitution | +1.6 to +3.0 | [6] |
| LNA-modified DNA/RNA Duplex | Single LNA DAP substitution | +2.6 to +4.6 | [6] |
| 2'-O-methyl RNA/RNA Duplex | Single 2'-O-methyl DAP substitution | Approx. +2.0 to +3.0 (calculated from ΔΔG°37) | [4] |
| LNA-2'-O-methyl RNA/RNA Duplex | Single LNA DAP substitution | Approx. +4.0 to +5.0 (calculated from ΔΔG°37) | [4] |
Experimental Protocols
Two primary methods are employed for incorporating DAP into synthetic oligonucleotides: direct chemical synthesis using a DAP phosphoramidite and a post-synthetic modification approach.
Protocol 1: Chemical Synthesis via Phosphoramidite Chemistry
This protocol outlines the standard solid-phase synthesis method for incorporating DAP into an oligonucleotide using a protected DAP phosphoramidite building block.[7][8][9]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
N2,N6-diphenoxyacetyl-2,6-diaminopurine-2'-deoxyriboside-3'-O-phosphoramidite
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (e.g., Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
HPLC purification system
Procedure:
-
Synthesis Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the DAP phosphoramidite at the appropriate positions.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain on the solid support.
-
Coupling: Activation of the incoming phosphoramidite (standard or DAP) and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
Following the completion of the synthesis, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
Purification:
-
The crude oligonucleotide solution is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the full-length, DAP-containing product.
-
-
Analysis:
-
The purity and identity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.
-
Caption: Workflow for Solid-Phase Synthesis of DAP-Oligonucleotides.
Protocol 2: Post-Synthetic Conversion of 2-Fluoro-6-aminopurine
This protocol utilizes a 2-fluoro-6-aminopurine phosphoramidite for oligonucleotide synthesis, followed by a post-synthetic conversion to 2,6-diaminopurine.[10] This method avoids the need for protecting groups on the 6-amino group during synthesis.
Materials:
-
DNA/RNA synthesizer and standard synthesis reagents (as in Protocol 1)
-
2-fluoro-6-aminopurine-2'-deoxyriboside-3'-O-phosphoramidite
-
Concentrated Ammonium Hydroxide
-
Triethylamine trihydrofluoride (for RNA)
-
HPLC purification system
Procedure:
-
Oligonucleotide Synthesis: Synthesize the oligonucleotide using the 2-fluoro-6-aminopurine phosphoramidite at the desired incorporation sites, following the standard automated synthesis cycle described in Protocol 1.
-
Post-Synthetic Conversion and Deprotection:
-
After synthesis, treat the solid support with concentrated ammonium hydroxide at 65°C for 5 hours. This step simultaneously cleaves the oligonucleotide, removes standard protecting groups, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic aromatic substitution.
-
For RNA oligonucleotides, a subsequent treatment with triethylamine trihydrofluoride is required to remove the 2'-silyl protecting groups.[10]
-
-
Purification and Analysis: Purify and analyze the resulting DAP-containing oligonucleotide as described in Protocol 1.
Caption: Post-Synthetic Conversion Workflow for DAP Incorporation.
Enzymatic Incorporation of DAP
While chemical synthesis is the most common method, enzymatic incorporation of DAP into DNA is also possible, particularly for generating longer DNA strands or for specific research applications. This generally involves the use of a modified DNA polymerase that can accept the corresponding 2,6-diaminopurine deoxynucleoside triphosphate (dDAPTP).
Protocol 3: Primer Extension-Based Enzymatic Incorporation
This protocol provides a general framework for incorporating dDAPTP into a growing DNA strand using a primer extension reaction.
Materials:
-
Template DNA strand
-
Primer oligonucleotide
-
Thermostable DNA polymerase (e.g., Vent (exo-), KOD Dash)[11][12][13]
-
Standard dNTPs (dATP, dCTP, dGTP, dTTP)
-
2,6-diaminopurine-2'-deoxyriboside-5'-triphosphate (dDAPTP)
-
Reaction buffer appropriate for the chosen polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system for analysis
Procedure:
-
Reaction Setup: On ice, prepare the primer extension reaction mixture. A typical 20 µL reaction includes:
-
1x Polymerase Buffer
-
Template DNA (e.g., 1 pmol)
-
Primer (e.g., 2 pmol)
-
dNTP mix (with dDAPTP replacing dATP, or in addition to, depending on the experimental design)
-
DNA Polymerase (1-2 units)
-
-
Annealing: Heat the reaction mixture to 95°C for 2 minutes to denature the template and primer, then cool to the appropriate annealing temperature for 5 minutes.
-
Extension: Incubate the reaction at the optimal extension temperature for the polymerase (e.g., 72°C) for a defined period (e.g., 10-30 minutes) to allow for incorporation of the dDAPTP.
-
Termination: Stop the reaction by adding an equal volume of gel loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the products by denaturing PAGE to confirm the successful extension and incorporation of dDAPTP.
Caption: Workflow for Enzymatic Incorporation of DAP via Primer Extension.
References
- 1. Stability and mismatch discrimination of DNA duplexes containing 2,6-diaminopurine and 2-thiothymidine locked nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 8. browngroup.org.uk [browngroup.org.uk]
- 9. youtube.com [youtube.com]
- 10. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Diaminopurine as a Fluorescent Probe in Molecular Biology
A Note to the User: Initial searches for "2,6-dihydroxyaminopurine" did not yield any evidence of its use as a fluorescent probe in molecular biology. It appears this compound is not established for such applications. Therefore, these application notes and protocols have been created for a closely related and well-documented fluorescent purine analog, 2,6-diaminopurine (DAP) , to provide a relevant and practical resource for researchers in molecular biology and drug development.
Introduction to 2,6-Diaminopurine (DAP) as a Fluorescent Probe
2,6-Diaminopurine (DAP) is a fluorescent analog of adenine that can be incorporated into DNA and RNA oligonucleotides. A key structural feature of DAP is the presence of an additional amino group at the C2 position of the purine ring compared to adenine. This allows DAP to form three hydrogen bonds with thymine in DNA and uridine in RNA, in contrast to the two hydrogen bonds formed by adenine. This enhanced binding affinity leads to increased thermal stability of the resulting nucleic acid duplexes.
The intrinsic fluorescence of DAP is highly sensitive to its local microenvironment. When incorporated into a nucleic acid duplex, its fluorescence is often quenched by stacking interactions with neighboring bases.[1][2] Changes in the conformation of the nucleic acid, such as upon binding of a protein or a small molecule, can alter this stacking and lead to a detectable change in fluorescence intensity or lifetime. This property makes DAP a valuable tool for studying:
-
DNA and RNA structure and dynamics
-
Protein-nucleic acid interactions
-
Conformational changes in nucleic acids upon ligand binding
Quantitative Data: Photophysical Properties of 2,6-Diaminopurine
The following table summarizes the key photophysical properties of 2,6-diaminopurine and its deoxynucleoside. These values are crucial for designing experiments and interpreting results.
| Property | 2,6-Diaminopurine (Free Base) | 2,6-Diaminopurine-deoxynucleoside | Reference(s) |
| Excitation Maximum (λex) | ~287 nm | ~287 nm | [3] |
| Emission Maximum (λem) | ~345 nm | ~345 nm | [3] |
| Fluorescence Quantum Yield (Φf) | 0.037 | 0.008 | [3] |
| Fluorescence Lifetime (τ) | Biexponential decay (0.7 ps and a range of 43 ps to 1.8 ns for different tautomers) | Biexponential decay (1.1 ps and 70 ps) | [3] |
Note: The fluorescence quantum yield and lifetime of DAP are highly dependent on the local environment and can change significantly upon incorporation into a nucleic acid and upon binding of other molecules.
Experimental Protocols
This protocol outlines a general method for synthesizing an oligonucleotide containing a site-specific 2,6-diaminopurine residue using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
2,6-Diaminopurine phosphoramidite (commercially available from various suppliers)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonium hydroxide or a methylamine/ammonium hydroxide mixture for deprotection and cleavage
-
HPLC purification system with a suitable column (e.g., C18 reverse-phase)
-
Mass spectrometer for verification of the final product
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the 2,6-diaminopurine phosphoramidite at the desired position.
-
Automated Synthesis: Initiate the automated synthesis cycle. The synthesizer will perform the standard steps of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the CPG solid support and remove the protecting groups by incubating the support in ammonium hydroxide or a suitable alternative deprotection solution according to the manufacturer's protocol for the specific phosphoramidites used.
-
Purification: Purify the full-length DAP-containing oligonucleotide from shorter, failed sequences using reverse-phase HPLC.
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or PAGE.
-
Quantification and Storage: Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm. Store the lyophilized or resuspended oligonucleotide at -20°C or below.
This protocol describes a fluorescence-based assay to monitor the binding of a protein to a double-stranded DNA (dsDNA) probe containing a 2,6-diaminopurine residue.
Materials:
-
Purified DAP-labeled single-stranded DNA (ssDNA) oligonucleotide
-
Purified complementary ssDNA oligonucleotide
-
Purified protein of interest
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT - buffer composition should be optimized for the specific protein)
-
Spectrofluorometer with temperature control
-
Quartz microcuvette
Methodology:
-
Probe Annealing:
-
Resuspend the DAP-labeled ssDNA and the complementary ssDNA to a stock concentration of 100 µM in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Mix equal molar amounts of the two strands in a microcentrifuge tube.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing of the dsDNA probe.
-
-
Fluorescence Baseline Measurement:
-
Dilute the annealed dsDNA probe to a final concentration of 100-200 nM in the binding buffer.
-
Place the diluted probe in the quartz microcuvette and allow it to equilibrate to the desired experimental temperature (e.g., 25°C) in the spectrofluorometer.
-
Set the excitation wavelength to ~287 nm and scan the emission from 320 nm to 450 nm. Record the initial fluorescence spectrum of the dsDNA probe alone. This is the baseline fluorescence (F₀).
-
-
Titration with Protein:
-
Add small aliquots of a concentrated stock solution of the purified protein to the cuvette containing the dsDNA probe.
-
After each addition, mix gently and allow the sample to incubate for 2-5 minutes to reach binding equilibrium.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum (~345 nm) for each protein concentration.
-
Plot the change in fluorescence (ΔF = F - F₀) or the fractional change in fluorescence ((F - F₀) / (F_max - F₀)) as a function of the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd) of the DNA-protein interaction.
-
Visualizations
Caption: Workflow for studying DNA-protein interactions using a DAP-labeled probe.
Caption: Principle of DAP fluorescence change upon protein binding to DNA.
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Purine Analogs in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine analogs are instrumental in the study of enzymatic reactions, particularly within the realm of purine metabolism. These molecules, which mimic the structure of natural purines like adenine and guanine, serve as valuable tools for elucidating enzyme mechanisms, screening for inhibitors, and developing therapeutic agents. This document focuses on the application of the purine analog 2,6-diaminopurine in enzymatic assays, with a primary focus on Adenosine Deaminase (ADA) and Xanthine Oxidase (XO), key enzymes in purine degradation pathways.
Application Note 1: 2,6-Diaminopurine Derivatives as Modulators of Adenosine Deaminase (ADA) Activity
Background:
Adenosine Deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Deficiencies in ADA activity lead to severe combined immunodeficiency (SCID), while elevated levels are associated with various diseases. Consequently, the modulation of ADA activity is of significant interest in drug development. Derivatives of 2,6-diaminopurine have been identified as potent modulators of ADA.
Principle:
The 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) and its 2',3'-didehydro derivative (ddeDAPR) act as both substrates and inhibitors of ADA.[1] While they are poor substrates compared to the natural substrate adenosine, they exhibit potent inhibitory effects.[1] Enzymatic assays for ADA activity often monitor the decrease in absorbance at 265 nm as adenosine is converted to inosine. When evaluating inhibitors like ddeDAPR, the assay measures the reduction in the rate of this conversion.
Applications:
-
Enzyme Inhibition Studies: To screen for and characterize inhibitors of ADA for therapeutic purposes, such as in the treatment of certain cancers and viral infections.[1]
-
Structure-Activity Relationship (SAR) Studies: To understand how modifications to the purine analog structure affect its interaction with the active site of ADA.
-
Drug Development: 2,6-diaminopurine derivatives, in combination with other adenosine analogs, show promise in antiviral chemotherapy.[1]
Quantitative Data: Kinetic Parameters of 2,6-Diaminopurine Derivatives with Adenosine Deaminase
| Compound | Enzyme | K_m_ (µM) | V_max_ (relative to Adenosine) | K_i_ (for ddeDAPR as inhibitor) | Reference |
| ddDAPR | Adenosine Deaminase | Similar to Adenosine | ~2.8% (35-fold lower) | - | [1] |
| ddeDAPR | Adenosine Deaminase | Similar to Adenosine | ~0.28% (350-fold lower) | - | [1] |
| Adenosine (Substrate) | Adenosine Deaminase | - | 100% | 0.17 | [1] |
| ddAdo (Substrate) | Adenosine Deaminase | - | - | 0.05 | [1] |
| araA (Substrate) | Adenosine Deaminase | - | - | 0.06 | [1] |
Protocol 1: Spectrophotometric Assay for Adenosine Deaminase (ADA) Inhibition by 2,6-Diaminopurine Derivatives
Objective: To determine the inhibitory potential of a 2,6-diaminopurine derivative on ADA activity.
Materials:
-
Adenosine Deaminase (from bovine intestine)
-
Adenosine (substrate)
-
2,6-diaminopurine derivative (inhibitor)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in potassium phosphate buffer.
-
Prepare a stock solution of the 2,6-diaminopurine derivative inhibitor in an appropriate solvent (e.g., DMSO or buffer).
-
Prepare a working solution of ADA in potassium phosphate buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to measure absorbance at 265 nm.
-
In a quartz cuvette, prepare the reaction mixture by adding:
-
Potassium phosphate buffer
-
Adenosine solution (to a final concentration in the K_m_ range)
-
Varying concentrations of the 2,6-diaminopurine derivative inhibitor.
-
A control reaction with no inhibitor.
-
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the ADA enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the decrease in absorbance at 265 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC_50_ value.
-
Further kinetic analysis (e.g., Lineweaver-Burk plot) can be performed to determine the mechanism of inhibition and the K_i_ value.
-
Application Note 2: 2,6-Diaminopurine as a Potential Substrate for Xanthine Oxidase (XO)
Background:
Xanthine Oxidase (XO) is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3][4] This enzyme is a target for drugs treating hyperuricemia and gout. Purine analogs can serve as substrates or inhibitors of XO, and assays to measure XO activity are crucial in drug discovery. While direct evidence for 2,6-dihydroxyaminopurine is lacking, the structurally similar 2,6-diaminopurine can be investigated as a potential substrate, which would be subsequently oxidized.
Principle:
A common method for assaying XO activity is a colorimetric or fluorometric coupled-enzyme assay.[3][4][5] In this assay, XO catalyzes the oxidation of a purine substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product.[2][3] The rate of color or fluorescence development is directly proportional to the XO activity.
Applications:
-
Screening for Novel XO Substrates: To identify new purine analogs that are metabolized by XO.
-
Drug Metabolism Studies: To investigate the metabolic fate of purine-based drugs.
-
High-Throughput Screening (HTS): The coupled assay format is amenable to HTS for identifying novel XO inhibitors.
Protocol 2: Colorimetric Coupled-Enzyme Assay for Xanthine Oxidase (XO) Activity
Objective: To determine if 2,6-diaminopurine can act as a substrate for Xanthine Oxidase and to measure the enzyme kinetics.
Materials:
-
Xanthine Oxidase
-
2,6-diaminopurine (potential substrate)
-
Xanthine (positive control substrate)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red or a 4-aminoantipyrine-based system)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2,6-diaminopurine and xanthine in the assay buffer.
-
Prepare a working solution of Xanthine Oxidase.
-
Prepare a working reagent mix containing the assay buffer, HRP, and the colorimetric probe.
-
-
Assay Setup in a 96-well Plate:
-
Add varying concentrations of 2,6-diaminopurine to different wells.
-
Include positive control wells with varying concentrations of xanthine.
-
Include a negative control well with no substrate.
-
Add the working reagent mix to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reactions by adding the Xanthine Oxidase solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red or 550 nm for the 4-aminoantipyrine product) over time in kinetic mode.[2][3][5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the substrate concentration.
-
If 2,6-diaminopurine is a substrate, the data can be fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
-
Visualizations
Caption: Adenosine Deaminase (ADA) pathway and its inhibition.
Caption: Workflow of a coupled assay for Xanthine Oxidase.
Caption: General experimental workflow for enzymatic assays.
References
- 1. The 2',3'-dideoxyriboside of 2,6-diaminopurine and its 2',3'-didehydro derivative inhibit the deamination of 2',3'-dideoxyadenosine, an inhibitor of human immunodeficiency virus (HIV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Development of 2,6-Diaminopurine-Based Therapeutic Agents
A Note on the Target Compound: Initial literature searches for "2,6-dihydroxyaminopurine" did not yield sufficient specific data for the creation of detailed application notes. Consequently, this document focuses on the closely related and well-researched purine analog, 2,6-diaminopurine (DAP) , and its derivatives. The methodologies and therapeutic principles described herein are likely to be highly relevant for the investigation of other substituted diaminopurines.
Introduction
2,6-diaminopurine (DAP) is a purine analog that has demonstrated significant potential as a scaffold for the development of therapeutic agents, particularly in the fields of oncology and virology. As an analog of adenine, it can be metabolized in cells and interfere with nucleic acid synthesis and other vital cellular processes. Its derivatives have been explored as prodrugs that can be selectively activated in target cells or tissues. These application notes provide an overview of the therapeutic potential of DAP and its derivatives, along with detailed protocols for their synthesis, characterization, and biological evaluation.
Therapeutic Potential and Mechanism of Action
The therapeutic effects of 2,6-diaminopurine and its derivatives stem from their ability to act as antimetabolites.
-
Antitumor Activity: In cancer cells, DAP can be converted into its ribonucleotide, 2,6-diaminopurineriboside 5'-triphosphate, which can lead to a decrease in cellular ATP levels.[1] The deoxyriboside form of DAP (DAPdR) acts as a prodrug for deoxyguanosine.[1][2] This conversion leads to an accumulation of dGTP, which in turn inhibits ribonucleotide reductase, a key enzyme in DNA synthesis.[1][2] This ultimately results in the arrest of cell proliferation, particularly in rapidly dividing cancer cells like leukemia.[1][2]
-
Antiviral Activity: A notable derivative, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), serves as a water-soluble prodrug for an anti-HIV agent.[3] DAPD is metabolized by adenosine deaminase to (-)-β-D-dioxolane guanine (DXG). DXG is then phosphorylated to its triphosphate form, which acts as a competitive inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[3]
Signaling Pathway Perturbation
The primary mechanism of action of DAP and its derivatives involves the disruption of DNA synthesis. This disruption can trigger downstream signaling pathways related to cell cycle control and apoptosis.
Caption: Metabolic activation and downstream effects of 2,6-diaminopurine derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for 2,6-diaminopurine and its derivatives from preclinical studies.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| 2,6-Diaminopurine (DAP) | L1210 Mouse Leukemia | 0.015 mM | [1] |
| 2,6-Diaminopurine deoxyriboside (DAPdR) | L1210 Mouse Leukemia | 0.14 mM | [2] |
Table 2: Enzyme Inhibition and Affinity
| Compound | Enzyme | Parameter | Value | Reference |
| (-)-β-D-2,6-diaminopurine dioxolane (DAPD) | Adenosine Deaminase | Km | 15 ± 0.7 µM | [3] |
| (-)-β-D-dioxolane guanine triphosphate (DXG-TP) | Human DNA Polymerase γ | Ki | 4.3 ± 0.4 µM | [3] |
Experimental Protocols
Protocol 1: General Synthesis of a 2,6-Diaminopurine Derivative
This protocol provides a general method for the synthesis of N-substituted 2,6-diaminopurine derivatives, which can be adapted for various therapeutic applications.
Caption: Workflow for the synthesis of a 2,6-diaminopurine derivative.
Materials:
-
2,6-Dichloropurine
-
Desired amine (R-NH₂)
-
n-Butanol
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonia (e.g., 7N in Methanol)
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
-
Silica gel
Procedure:
-
First Amination:
-
To a solution of 2,6-dichloropurine (1 equivalent) in n-butanol, add the desired amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture at reflux for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the 2-chloro-6-(substituted-amino)purine intermediate.
-
-
Second Amination:
-
Dissolve the intermediate from step 1 in a solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture to 80-100°C for 24-48 hours.
-
Cool the reaction vessel to room temperature and carefully vent.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the final product by silica gel chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-substituted-2,6-diaminopurine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a 2,6-diaminopurine-based compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., L1210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Ribonucleotide Reductase Activity Assay
This protocol outlines a method to assess the inhibitory effect of a test compound on ribonucleotide reductase activity in cell lysates.
Materials:
-
Cells treated with the test compound
-
Lysis buffer
-
Reaction buffer containing CDP (cytidine diphosphate) and a reducing agent (e.g., dithiothreitol)
-
Snake venom phosphodiesterase
-
Alkaline phosphatase
-
Perchloric acid
-
HPLC system
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with the test compound for a specified period.
-
Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
Enzyme Reaction:
-
Set up the reaction mixture containing the cell lysate, reaction buffer with CDP, and the test compound at various concentrations.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding perchloric acid.
-
-
Nucleoside Conversion:
-
Neutralize the reaction mixture and treat it with snake venom phosphodiesterase and alkaline phosphatase to convert the resulting dCDP to deoxycytidine.
-
-
Quantification by HPLC:
-
Analyze the amount of deoxycytidine formed by reverse-phase HPLC.
-
Compare the amount of product formed in the presence of the test compound to the control to determine the percentage of inhibition.
-
Conclusion
2,6-diaminopurine and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their mechanisms of action, primarily centered on the disruption of nucleic acid synthesis, make them attractive candidates for anticancer and antiviral therapies. The protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of these agents, facilitating further research and development in this area. Careful consideration of the metabolic pathways and potential for prodrug strategies will be crucial for designing next-generation therapeutic agents based on the 2,6-diaminopurine scaffold.
References
- 1. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Diaminopurinedeoxyriboside as a prodrug of deoxyguanosine in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6-Diaminopurine in DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2,6-diaminopurine (DAP), an adenine analog, in the study of DNA repair mechanisms. DAP's unique properties, including its enhanced base pairing stability and its role as a substrate for specific DNA repair pathways, make it a valuable tool for investigating DNA damage recognition and repair.
Introduction to 2,6-Diaminopurine (DAP)
2,6-Diaminopurine, also known as 2-aminoadenine (Z), is a purine base that differs from adenine by the presence of an additional amino group at the C2 position. This structural modification allows DAP to form three hydrogen bonds with thymine, creating a more stable base pair than the canonical adenine-thymine (A-T) pair. This increased stability and its recognition by DNA repair enzymes are central to its application in DNA repair research. In some bacteriophages, DAP completely replaces adenine in the genome, highlighting its biological relevance.
Application 1: Probing Transcription-Coupled Nucleotide Excision Repair (TC-NER)
DAP serves as a substrate for the transcription-coupled nucleotide excision repair (TC-NER) pathway in human cells.[1] When incorporated into the transcribed strand of a gene, DAP can stall RNA polymerase II, triggering its removal by the TC-NER machinery. This provides a specific method for studying the efficiency and mechanism of this repair pathway.
Quantitative Data: Transcriptional Inhibition by DAP
| Polymerase | Template | DAP Position | Inhibition of Transcription (%) | Reference |
| T7 RNA Polymerase | Plasmid DNA | Between promoter and coding sequence | Up to 92% | [2] |
| Human RNA Polymerase II | Plasmid DNA | Between promoter and coding sequence | Up to 92% | [2] |
Experimental Protocol: In Vitro Transcription Assay with HeLa Nuclear Extract
This protocol outlines the procedure for assessing the impact of a DAP-containing DNA template on transcription in vitro using a HeLa cell nuclear extract.
Materials:
-
HeLaScribe® Nuclear Extract in vitro Transcription System
-
DNA template (plasmid) with and without a site-specific DAP modification
-
[α-³²P]UTP (or other labeled ribonucleotide)
-
RNase-free water, buffers, and tubes
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Transcription Reaction Setup:
-
On ice, combine the following in a sterile, RNase-free microcentrifuge tube:
-
HeLa Nuclear Extract (typically 5-11 µl, providing ~8 units of activity)
-
1X Transcription Buffer
-
DNA template (100 ng of linearized plasmid)
-
rNTP mix (including [α-³²P]UTP)
-
RNase-free water to a final volume of 25 µl.
-
-
Prepare parallel reactions with the control (unmodified) and DAP-containing templates.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
RNA Purification:
-
Stop the reaction by adding 100 µl of a suitable stop solution (e.g., containing proteinase K and SDS).
-
Perform phenol:chloroform extraction to purify the RNA transcripts.
-
Precipitate the RNA with ethanol and resuspend in an appropriate buffer.
-
-
Analysis of Transcripts:
-
Separate the radiolabeled RNA transcripts by denaturing PAGE.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Quantify the band intensities corresponding to the full-length transcripts for both the control and DAP-containing templates to determine the percentage of transcriptional inhibition.
-
Experimental Workflow: TC-NER Assay
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Diaminopurine
AN-HPLC-001
Introduction
2,6-Diaminopurine (DAP) is a purine base analog of adenine with various applications in biological research and drug development. Accurate and reliable quantification of DAP is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2,6-diaminopurine.
Key Applications:
-
Pharmacokinetic and metabolism studies
-
Impurity profiling in drug substances
-
Quality control of raw materials and finished products
-
Analysis of biological samples
Method Summary
This method utilizes a reversed-phase C18 column with a simple isocratic mobile phase consisting of a buffer and an organic modifier. Detection is performed using a UV detector, providing a sensitive and selective means of analysis.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the HPLC method for the analysis of 2,6-diaminopurine and its related compounds.
| Parameter | Value | Reference |
| Analyte | 2,6-Diaminopurine (DAPD) | [1] |
| Related Metabolite | Dioxolane Guanosine (DXG) | [1] |
| Internal Standard | 2',3'-didehydro-2'deoxythymidine (D4T) | [1] |
| Retention Time (DAPD) | 6.0 min | [1] |
| Retention Time (DXG) | 5.0 min | [1] |
| Retention Time (D4T) | 13.0 min | [1] |
| Linearity Range (DAPD) | 0.125 - 5.0 µg/mL | [1] |
| Linearity Range (DXG) | 0.1 - 5.0 µg/mL | [1] |
| Limit of Quantitation (DAPD) | 125 ng/mL | [1] |
| Limit of Quantitation (DXG) | 100 ng/mL | [1] |
| Extraction Recovery (DAPD) | > 97% | [1] |
| Extraction Recovery (DXG) | > 94% | [1] |
| Intra-day RSD (UV) | < 7.2% | [1] |
| Inter-day RSD (UV) | < 7.2% | [1] |
Experimental Protocols
1. Materials and Reagents
-
2,6-Diaminopurine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Acetic Acid
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., Newcrom R1, Waters Cortecs C18)[2][3][4][5]
-
Mobile Phase: A mixture of acetonitrile and water containing a buffer such as phosphoric acid, formic acid, or ammonium acetate with acetic acid.[2][3][5]
-
Flow Rate: Typically 0.45 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection: UV at a specified wavelength (e.g., 254 nm)
3. Standard Solution Preparation
Prepare a stock solution of 2,6-diaminopurine in a suitable solvent (e.g., a small amount of 0.1 M NaOH and then diluted with water).[5] From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
4. Sample Preparation
The sample preparation will depend on the matrix. For biological samples like serum or urine, a protein precipitation or solid-phase extraction step may be necessary to remove interferences.[1] For drug substance analysis, dissolve the sample in a suitable solvent and dilute to the appropriate concentration with the mobile phase.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
After all injections, flush the column with a high percentage of organic solvent and then store it in an appropriate solvent mixture.
6. Data Analysis
-
Identify the 2,6-diaminopurine peak in the chromatograms based on its retention time compared to the standard.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2,6-diaminopurine in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of 2,6-diaminopurine.
Caption: Key components of the HPLC system for analysis.
References
- 1. High-performance liquid chromatographic determination of (-)-beta-D-2,6-diaminopurine dioxolane and its metabolite, dioxolane guanosine, using ultraviolet and on-line radiochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2,6-Diaminopurine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2,6-Diaminopurine | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dihydroxyaminopurine (8-Hydroxyguanine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dihydroxyaminopurine. This compound is the enol tautomer of the more commonly known 8-Hydroxyguanine or 8-Oxoguanine. The information provided herein is intended to help improve reaction yields and address common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound (8-Hydroxyguanine)?
A1: There are two primary synthetic strategies for obtaining this compound (8-Hydroxyguanine):
-
Traube Purine Synthesis: This classical method involves the cyclization of a substituted pyrimidine, typically 2,5,6-triaminopyrimidin-4-ol, with a reagent that provides the eighth carbon atom of the purine ring, such as urea or formic acid.[1][2][3]
-
Direct Oxidation of Guanine: This approach involves the oxidation of guanine using various oxidizing agents. This method is frequently employed to study oxidative DNA damage.[4][5][6]
Q2: I am observing a low yield in my Traube synthesis. What are the likely causes?
A2: Low yields in the Traube synthesis can stem from several factors:
-
Incomplete cyclization: The final ring-closing step to form the imidazole ring can be inefficient.
-
Side reactions: The highly reactive diaminopyrimidine precursor can undergo side reactions, leading to the formation of impurities.
-
Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be optimized.
-
Purity of starting materials: Impurities in the 4,5-diaminopyrimidine precursor can inhibit the reaction or lead to undesired byproducts.[1]
Q3: My direct oxidation of guanine is resulting in a complex mixture of products. How can I improve the selectivity for 8-Hydroxyguanine?
A3: The direct oxidation of guanine can be challenging to control due to the high reactivity of the intermediates. To improve selectivity:
-
Choice of oxidizing agent: Different oxidizing agents will have varying selectivities. Fenton-type reagents (Fe²⁺/H₂O₂) are commonly used but can be aggressive. Milder oxidizing systems may provide better control.
-
Reaction conditions: Temperature, pH, and the concentration of reactants can significantly influence the product distribution.
-
Over-oxidation: 8-Hydroxyguanine is more susceptible to oxidation than guanine itself, which can lead to the formation of further oxidation products.[7] Careful monitoring of the reaction progress is crucial to avoid this.
Q4: What are the best practices for purifying this compound (8-Hydroxyguanine)?
A4: Purification can be challenging due to the compound's polarity and potential for degradation. Common purification techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for the purification and analysis of 8-Hydroxyguanine.[8]
-
Solid-Phase Extraction (SPE): SPE can be a useful tool for sample cleanup and enrichment prior to final purification.[8]
-
Recrystallization: If a crystalline solid is obtained, recrystallization from an appropriate solvent system can be an effective purification method.
Troubleshooting Guides
Traube Purine Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete nitrosation or reduction of the pyrimidine precursor. | Ensure complete conversion at each step before proceeding. Use fresh reducing agents. |
| Inefficient cyclization. | Optimize the cyclization conditions (e.g., higher temperature, longer reaction time, different cyclizing agent like urea or formic acid). | |
| Presence of multiple spots on TLC/multiple peaks in HPLC | Formation of side products from the reactive diaminopyrimidine. | Purify the diaminopyrimidine intermediate before cyclization. Adjust the pH during the reaction to minimize side reactions. |
| Decomposition of the product. | Work up the reaction under mild conditions. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in isolating the final product | High polarity of the product. | Use appropriate chromatographic techniques, such as reversed-phase HPLC with a suitable mobile phase. |
| Product is insoluble. | Choose a suitable solvent for extraction and purification based on solubility tests. |
Direct Oxidation of Guanine
| Issue | Potential Cause | Recommended Solution |
| Low yield of 8-Hydroxyguanine | Suboptimal concentration of oxidizing agent. | Titrate the concentration of the oxidizing agent to find the optimal balance between conversion and over-oxidation. |
| Reaction conditions are too harsh. | Lower the reaction temperature and carefully control the rate of addition of the oxidizing agent. | |
| Formation of multiple oxidation products | Over-oxidation of 8-Hydroxyguanine. | Monitor the reaction closely by TLC or HPLC and stop the reaction once the desired product is maximized. |
| Non-selective nature of the oxidant. | Experiment with different oxidizing systems (e.g., electrochemical oxidation) that may offer better selectivity. | |
| Inconsistent results between batches | Variability in the quality of guanine or reagents. | Use high-purity guanine and fresh solutions of the oxidizing agent for each reaction. |
| Sensitivity to trace metal impurities. | Use metal-free buffers and glassware to avoid unwanted catalytic side reactions. |
Experimental Protocols
Protocol 1: Traube Synthesis of 8-Hydroxyguanine
This protocol is a generalized procedure based on the principles of the Traube purine synthesis.[3]
Step 1: Synthesis of 2,5,6-Triaminopyrimidin-4-ol
-
Start with a commercially available 2,6-diamino-4-hydroxypyrimidine.
-
Dissolve the pyrimidine in an appropriate solvent (e.g., water or dilute acid).
-
Perform nitrosation at the 5-position using sodium nitrite under acidic conditions.
-
Reduce the resulting nitroso-pyrimidine to the corresponding 5-amino derivative using a suitable reducing agent (e.g., sodium dithionite or catalytic hydrogenation).
-
Isolate and purify the 2,5,6-triaminopyrimidin-4-ol.
Step 2: Cyclization to 8-Hydroxyguanine
-
Reflux the 2,5,6-triaminopyrimidin-4-ol with a solution of formic acid (e.g., 90%) for 4-5 hours.[3]
-
Alternatively, heat the diaminopyrimidine with urea at a high temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or chromatography.
Protocol 2: Direct Oxidation of Guanine to 8-Hydroxyguanine
This protocol describes a general method for the oxidation of guanine using a Fenton-type reaction.[4]
-
Prepare a solution of guanine in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Add a solution of a ferrous salt (e.g., FeSO₄) to the guanine solution.
-
Slowly add a solution of hydrogen peroxide to the mixture at a controlled temperature (e.g., room temperature).
-
Allow the reaction to proceed for a specific time, monitoring the formation of 8-hydroxyguanine by HPLC.
-
Quench the reaction by adding a radical scavenger (e.g., methanol or ethanol).
-
Purify the reaction mixture using preparative HPLC to isolate the 8-hydroxyguanine.
Visualizations
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Traube Purine Synthesis [drugfuture.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mechanisms of formation of 8-oxoguanine due to reactions of one and two OH* radicals and the H2O2 molecule with guanine: A quantum computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation, repair and replication of guanine oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
Technical Support Center: Purification of 2,6-Dihydroxypurine (Xanthine)
Welcome to the technical support center for the purification of 2,6-Dihydroxypurine, commonly known as Xanthine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-Dihydroxypurine?
A1: 2,6-Dihydroxypurine is a purine base found in most biological tissues and fluids. It is also known by its common name, Xanthine. It is a white to off-white crystalline solid.[1]
Q2: What are the primary challenges in the purification of 2,6-Dihydroxypurine (Xanthine)?
A2: The main challenges in purifying Xanthine include its low solubility in water and most organic solvents, the removal of structurally similar impurities, and the elimination of colored pigments that may co-precipitate with the product.[2][3]
Q3: What is the solubility of Xanthine in common solvents?
A3: Xanthine is sparingly soluble in water and ethanol and generally insoluble in other organic solvents.[2] It is, however, soluble in solutions of sodium hydroxide, ammonia, and acidic solutions.[2]
Q4: What are the most effective methods for purifying Xanthine?
A4: Recrystallization is a common and effective method for purifying Xanthine. Affinity chromatography can also be employed, particularly for separating Xanthine from other purine derivatives or for purifying enzymes that bind to Xanthine.[4]
Q5: Are there any specific safety precautions I should take when working with 2,6-Dihydroxypurine?
A5: Yes, 2,6-Dihydroxypurine can be irritating to the eyes, respiratory system, and skin. It is recommended to wear suitable protective clothing, gloves, and eye protection.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Incomplete dissolution of the crude product.- Premature crystallization during hot filtration.- Using an inappropriate solvent or solvent volume.- Loss of product during washing. | - Ensure complete dissolution by using a sufficient volume of hot solvent (e.g., dilute sodium hydroxide solution).- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Optimize the solvent system. Xanthine is more soluble in alkaline or acidic solutions.[2]- Use ice-cold solvent to wash the crystals to minimize product loss. |
| Colored Impurities in Final Product | - Co-precipitation of pigments with Xanthine.- Incomplete removal by standard purification methods. | - Treat the solution with activated charcoal before recrystallization to adsorb colored impurities.[3]- Perform multiple recrystallizations to improve purity.- Consider using a different purification technique, such as column chromatography. |
| Product Fails to Crystallize | - Solution is too dilute.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporation.[3]- Cool the solution slowly and scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure Xanthine if available. |
| Poor Separation in Column Chromatography | - Incorrect stationary or mobile phase.- Overloading the column. | - For affinity chromatography, use a resin with a ligand that specifically binds Xanthine, such as immobilized Xanthine itself.[4]- For other chromatographic methods, screen different solvent systems to find one that provides good separation of Xanthine from its impurities.- Ensure the amount of crude material loaded onto the column is within the column's capacity. |
Experimental Protocols
Protocol 1: Purification of Xanthine by Recrystallization
This protocol describes a general procedure for the purification of crude Xanthine by recrystallization.
Materials:
-
Crude 2,6-Dihydroxypurine (Xanthine)
-
Sodium hydroxide (NaOH) solution (e.g., 3%)[3]
-
Sulfuric acid (H₂SO₄), dilute solution
-
Activated charcoal
-
Distilled water
-
Beakers, Erlenmeyer flasks
-
Heating and stirring plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the crude Xanthine in a minimal amount of hot 3% sodium hydroxide solution with stirring.
-
If the solution is colored, add a small amount of activated charcoal and continue to heat and stir for 10-15 minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities. It is crucial to preheat the filtration apparatus to prevent premature crystallization of the product.
-
Allow the filtrate to cool slowly to room temperature.
-
Slowly add dilute sulfuric acid to the filtrate with stirring until the Xanthine precipitates. Check the pH to ensure complete precipitation.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified Xanthine crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Visualizations
Caption: Workflow for the purification of 2,6-Dihydroxypurine (Xanthine) by recrystallization.
Caption: Troubleshooting logic for common issues in Xanthine purification.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. US2302204A - Process for the manufacture and purification of uric acid - Google Patents [patents.google.com]
- 4. Xanthine-agarose for uricase purification [gbiosciences.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
stability issues of 2,6-Dihydroxyaminopurine in solution
Welcome to the technical support center for 2,6-Dihydroxyaminopurine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with this compound. Due to limited direct stability data for this compound, this guide provides insights based on the known stability of structurally related purine compounds, such as xanthine and uric acid, alongside general best practices for handling heterocyclic compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form?
Q2: How stable is this compound in aqueous solutions?
Aqueous solutions of purine analogs can exhibit limited stability. For instance, aqueous solutions of xanthine are not recommended for storage for more than one day.[4] The stability of this compound in solution is expected to be influenced by factors such as pH, temperature, and exposure to light. It is crucial to prepare fresh solutions for experiments whenever possible or to conduct stability studies under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound?
The exact degradation pathway of this compound is not well-documented. However, based on the degradation of other purines like uric acid, decomposition in aqueous solutions could involve hydrolysis of the purine ring structure.[5] Uric acid, a related compound, can decompose into allantoin and urea in alkaline solutions.[5] Enzymatic degradation is also a possibility in biological systems.[6][7]
Q4: What are the potential decomposition products?
Based on the degradation of similar purine structures, potential decomposition products could result from the cleavage and rearrangement of the purine ring. For example, the degradation of uric acid yields allantoin and urea.[5] Without specific studies on this compound, the exact nature of its degradants remains to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound in your experimental solution. | Prepare fresh solutions of this compound immediately before each experiment. If solutions must be stored, conduct a preliminary stability study under your storage conditions (e.g., temperature, pH, light exposure) to determine its shelf-life. Analyze stored solutions by HPLC or a similar method to check for degradation products before use. |
| Precipitation of the compound from solution | Low solubility or change in solvent conditions (e.g., pH, temperature). | Verify the solubility of this compound in your chosen solvent system. Consider gentle warming or sonication to aid dissolution. Ensure the pH of the solution is within a range where the compound is soluble and stable. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC) | Chemical degradation of this compound. | Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products. This information can provide insights into the degradation pathway. To mitigate degradation, consider adjusting solution pH, protecting from light, and storing at lower temperatures. |
| Loss of biological activity of the compound | Instability of the compound leading to the formation of inactive degradants. | Correlate the loss of activity with the appearance of degradation products using analytical techniques. If instability is confirmed, modify the formulation or experimental conditions to enhance stability (e.g., use of buffers, antioxidants, or different solvents). |
Quantitative Data on Purine Stability
Specific quantitative stability data for this compound is not currently available in the public domain. The table below presents data for the related compound, uric acid, to provide a general understanding of purine stability. Note: This data should be used as a reference only, and experimental determination of stability for this compound is strongly recommended.
| Compound | Condition | Degradation Rate | Decomposition Products | Reference |
| Uric Acid | Dilute aqueous ammonium hydroxide solution | 2-3% per hour | Allantoin, Urea | [5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent system over time.
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., buffer at a specific pH, cell culture medium).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method. This initial analysis provides the baseline concentration and purity profile.
-
Storage Conditions: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from storage and analyze its contents by HPLC.
-
Data Analysis: Quantify the peak area of this compound and any new peaks that appear over time. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A decrease in the main peak area and the emergence of new peaks indicate degradation.
-
Reporting: Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life of the compound under the tested conditions.
Protocol 2: Acid Hydrolysis for Purine Analysis (Adapted from Food Science)
This method is often used to extract purines from complex matrices for quantification and can be adapted for forced degradation studies.[8][9]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of acid (e.g., perchloric acid or a mixture of trifluoroacetic acid and formic acid).[8]
-
Hydrolysis: Heat the sample at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 10-15 minutes).[8]
-
Neutralization and Dilution: After cooling, neutralize the acid and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the hydrolyzed sample by HPLC to identify and quantify the degradation products.
Visualizations
Caption: Generalized enzymatic degradation pathway of purines.
Caption: Experimental workflow for stability assessment.
Caption: Key factors influencing solution stability.
References
- 1. guidechem.com [guidechem.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Optimization of extraction conditions and determination of purine content in marine fish during boiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
optimizing storage conditions for 2,6-Dihydroxyaminopurine
A Note on Compound Identity: Initial searches for "2,6-Dihydroxyaminopurine" yielded limited specific information regarding storage and stability. It is possible that this is a less common compound or a synonym for a more well-known molecule. The vast majority of relevant scientific literature and supplier data points to 2,6-Diaminopurine (DAP) , a closely related and widely researched purine analog. This technical support guide will therefore focus on 2,6-Diaminopurine to provide the most comprehensive and useful information for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid 2,6-Diaminopurine?
For long-term storage, solid 2,6-Diaminopurine should be kept in a tightly sealed container in a dry, cool, and well-ventilated place. Specific temperature recommendations can vary by supplier, so it is always best to consult the product's safety data sheet (SDS).
Q2: How should I store solutions of 2,6-Diaminopurine?
Stock solutions of 2,6-Diaminopurine should be stored at low temperatures to minimize degradation. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is 2,6-Diaminopurine sensitive to light?
While specific photostability studies are not extensively documented in publicly available literature, it is good laboratory practice to protect all chemical compounds, including purine analogs, from prolonged exposure to light. Storing solutions in amber vials or tubes wrapped in foil is a recommended precautionary measure.
Q4: What are the signs of degradation of 2,6-Diaminopurine?
Visual signs of degradation in the solid form can include discoloration (e.g., from white/off-white to yellow or brown) or changes in texture. For solutions, precipitation upon thawing or a change in color can indicate degradation or solubility issues. For experimental validation, a change in the compound's chromatographic profile (e.g., peak tailing, broadening, or the appearance of new peaks in HPLC analysis) is a strong indicator of degradation.
Q5: What are the primary safety precautions when handling 2,6-Diaminopurine?
2,6-Diaminopurine is suspected of causing cancer and may be harmful if swallowed, in contact with skin, or inhaled. It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. Avoid creating dust when handling the solid form.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh solutions from solid stock. Perform a quality control check (e.g., HPLC) on the stored solution. |
| Precipitate in thawed solution | Poor solubility at low temperatures or compound degradation. | Gently warm the solution to 37°C and sonicate to aid dissolution. If the precipitate remains, it may be a degradation product, and a fresh solution should be prepared. |
| Discoloration of solid or solution | Oxidation or other forms of chemical degradation. | Do not use the discolored compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
| Inconsistent HPLC results (shifting retention times, peak tailing) | Interaction with the stationary phase or degradation. | Use a column suitable for polar analytes. Optimize the mobile phase, potentially including an ion-pairing agent. Ensure the sample and mobile phase are compatible. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | Room Temperature (short-term) | Weeks | Keep in a desiccator. |
| 2-8°C (long-term) | Months to Years | Tightly sealed container. | |
| Solution (in DMSO or aqueous buffer) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol: General Stability Assessment of 2,6-Diaminopurine Solutions
This protocol outlines a general method for assessing the stability of a 2,6-Diaminopurine solution under various storage conditions.
1. Materials:
- 2,6-Diaminopurine
- Appropriate solvent (e.g., DMSO, water, or relevant buffer)
- HPLC system with a suitable column (e.g., C18)
- UV detector
- Incubators or environmental chambers set to desired temperatures
- Light-blocking containers (e.g., amber vials)
2. Procedure:
- Solution Preparation: Prepare a stock solution of 2,6-Diaminopurine at a known concentration in the desired solvent.
- Initial Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared solution by HPLC to establish the initial purity and peak area. This will serve as the baseline.
- Sample Aliquoting and Storage:
- Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).
- Include conditions to test for light sensitivity by wrapping a set of vials in foil and leaving another set exposed to ambient light.
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
- HPLC Analysis: Analyze each aliquot by HPLC using the same method as the initial analysis.
- Data Analysis: Compare the peak area of the main 2,6-Diaminopurine peak to the time-zero sample. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.
3. Expected Results:
- The data will indicate the rate of degradation under different temperature and light conditions.
- An acceptable stability limit is often defined as no more than a 5-10% loss of the parent compound.
Diagrams
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Simplified metabolic activation pathway of 2,6-Diaminopurine.
Technical Support Center: Crystallization of 2,6-Dihydroxyaminopurine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 2,6-dihydroxyaminopurine.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound, also known as 2,6-diamino-1,7-dihydropurin-8-one, is known to have poor solubility in water and common organic solvents like ethanol[1]. Effective solvents reported for the closely related and structurally similar compound xanthine (2,6-dihydroxypurine) are aqueous solutions of sodium hydroxide or ammonium hydroxide, and dimethyl sulfoxide (DMSO)[2][3][4]. For crystallization, a solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at cooler temperatures is ideal.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To troubleshoot this, try the following:
-
Increase the solvent volume: Add more of the primary solvent to the heated mixture to ensure the compound is fully dissolved before cooling.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., 4°C). Rapid cooling can favor the formation of an amorphous oil over crystalline solids.
-
Use a co-solvent system: Introduce an anti-solvent gradually to a solution of the compound in a good solvent. This can help control the supersaturation rate.
Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?
A3: If no crystals form, the solution may not be sufficiently supersaturated, or the nucleation energy barrier may not be overcome. Here are some techniques to induce crystallization:
-
Scratching the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of this compound, add it to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can lead to spontaneous nucleation.
-
Reduce the temperature further: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
A4: The formation of small or needle-like crystals is often a result of rapid nucleation and growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.
-
Decrease the level of supersaturation: Use a more dilute solution or cool the solution more slowly.
-
Use a different solvent system: Experiment with solvent mixtures that provide a narrower metastable zone width.
-
Temperature cycling: In some cases, slowly cycling the temperature around the saturation point can help to dissolve smaller, less stable crystals and promote the growth of larger, more stable ones.
Q5: How does pH affect the crystallization of this compound?
A5: For purine derivatives like this compound, pH can significantly impact solubility and, therefore, crystallization. As a weak acid, its solubility is expected to increase in basic solutions. This property can be used to control crystallization. For instance, dissolving the compound in a basic solution and then slowly neutralizing it with an acid can be an effective method to induce crystallization. The final pH of the solution will determine the protonation state of the molecule, which in turn affects its crystal packing.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Insufficient supersaturation. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent dropwise. |
| Nucleation barrier is too high. | - Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. | |
| "Oiling Out" / Amorphous Precipitate | Solution is too concentrated. | - Re-dissolve the oil by heating and add more solvent. |
| Cooling rate is too fast. | - Allow the solution to cool to room temperature slowly before further cooling. | |
| Impurities are present. | - Consider a pre-purification step like charcoal treatment if impurities are colored. | |
| Poor Crystal Quality (Small, Needles, Aggregates) | High level of supersaturation leading to rapid nucleation. | - Decrease the concentration of the starting solution.- Slow down the cooling or anti-solvent addition rate. |
| Solvent system is not optimal. | - Experiment with different solvents or solvent/anti-solvent ratios. | |
| Low Yield | Compound is too soluble in the mother liquor. | - Ensure the final cooling temperature is sufficiently low.- Use a higher proportion of anti-solvent if applicable. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus.- Use a minimal amount of hot solvent to rinse the flask and filter paper. |
Data Presentation
Physicochemical Properties of this compound (Xanthine)
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O₂ | [3] |
| Molecular Weight | 152.11 g/mol | [3] |
| Melting Point | >300 °C | [3][5] |
| pKa | Not explicitly found for dihydroxyaminopurine, but related purines are ampholytic. | [6] |
Solubility Data for 2,6-Dihydroxypurine (Xanthine)
| Solvent | Solubility | Temperature | Source |
| Water | Insoluble | Room Temperature | [1][5] |
| Ethanol | Insoluble/Slightly Soluble | Room Temperature | [1][2][7] |
| DMSO | ~1 mg/mL (with gentle warming) | Not Specified | [8][9] |
| PBS (pH 7.2) | ~1 mg/mL (with gentle warming) | Not Specified | [8][9] |
| 1M NaOH | 50 mg/mL (with sonication) | Not Specified | [4] |
| Ammonium Hydroxide | Freely Soluble | Not Specified | [3] |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This protocol is adapted from methods used for xanthine crystallization[7].
-
Dissolution: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, or a solvent mixture where it has slight solubility) by heating and stirring.
-
Filtration: While hot, filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Transfer the filtrate to a clean crystallization dish or beaker. Cover the container with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a location with stable temperature and minimal vibrations.
-
Crystal Harvesting: Once crystals have formed and the desired size is reached, harvest them by filtration. Wash the crystals with a small amount of cold solvent and allow them to dry.
Protocol 2: pH-Controlled Crystallization
This protocol is based on the pH-dependent solubility of purine derivatives.
-
Dissolution: Dissolve the this compound in a minimal amount of a dilute basic solution (e.g., 0.1 M NaOH or ammonium hydroxide) with gentle warming and stirring until the solid is completely dissolved.
-
Filtration: Filter the solution to remove any particulate matter.
-
Neutralization: Slowly add a dilute acidic solution (e.g., 0.1 M HCl or acetic acid) dropwise to the clear solution while stirring. Monitor the pH.
-
Crystallization: As the solution approaches the pKa of the compound, it will become supersaturated, and crystals should start to form. Continue adding the acid until crystal formation is complete.
-
Incubation: Allow the mixture to stand at room temperature or in a cool place to maximize crystal growth.
-
Harvesting: Collect the crystals by filtration, wash with cold water or an appropriate solvent, and dry.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in the crystallization of this compound.
Caption: A decision-making diagram for selecting an appropriate solvent system for the crystallization of this compound.
References
- 1. Suvchem - Manufacturer and Exporter of XANTHINE (FOR BIOCHEMISTRY) (2,6-DIHYDROXY PURINE) [suvchemlaboratorychemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2,6-Dihydroxypurine | CAS#:69-89-6 | Chemsrc [chemsrc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Degradation of 2,6-Dihydroxyaminopurine (Isoguanine) under UV Radiation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 2,6-dihydroxyaminopurine (also known as isoguanine) when exposed to ultraviolet (UV) radiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability important?
A1: this compound, more commonly known as isoguanine, is an isomer of guanine, one of the fundamental components of DNA and RNA. It is of interest in various fields, including the study of oxidative DNA damage, the development of therapeutic oligonucleotides, and research into the origins of life. The photostability of isoguanine is a critical parameter because its degradation upon exposure to UV light can lead to loss of biological activity, formation of potentially mutagenic byproducts, and compromised experimental results.
Q2: What are the expected degradation pathways of isoguanine under UV radiation?
A2: While direct experimental studies on the comprehensive photodegradation pathways of isoguanine in aqueous solution are limited, theoretical studies and analogies to other purine derivatives suggest two primary degradation routes. The keto tautomer of isoguanine is believed to be less photostable than its enol form and may be trapped in long-lived excited states that are susceptible to photochemical reactions.[1] One potential pathway is the deamination of isoguanine to form xanthine. Additionally, oxidation of the purine ring system can lead to the formation of various oxidized purine products.
Q3: What are the potential degradation products of isoguanine upon UV irradiation?
A3: Based on theoretical calculations and the known photochemistry of similar purine structures, the following are potential degradation products of isoguanine under UV radiation:
-
Xanthine: Formed through the deamination of the 2-amino group of isoguanine.
-
Oxidized Purines: Various oxidized derivatives of isoguanine can be formed, although their specific structures are not well-characterized in the literature for UV degradation.
-
Ring-Opened Products: Prolonged UV exposure can lead to the cleavage of the purine ring system, resulting in smaller, acyclic molecules.
Q4: How can I monitor the degradation of isoguanine in my experiments?
A4: The most common and effective method for monitoring the degradation of isoguanine is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable for separating isoguanine from its more polar degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification and characterization of the degradation products.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Degradation Rates
| Potential Cause | Troubleshooting Steps |
| Fluctuations in UV Lamp Intensity | Ensure the UV lamp has been properly warmed up before starting the experiment. Use a radiometer to verify consistent lamp output. Calibrate the lamp regularly. |
| Variability in Sample Solution | Control the pH of the solution, as it can influence the tautomeric equilibrium of isoguanine and its degradation rate. Ensure the solvent is of high purity and free of photosensitizing impurities. |
| Temperature Fluctuations | Use a temperature-controlled sample chamber to maintain a constant temperature during irradiation. |
| Oxygen Concentration | If studying oxidative degradation, ensure consistent aeration of the solution. For anaerobic studies, thoroughly degas the solvent and maintain an inert atmosphere. |
Guide 2: Poor Separation of Degradation Products in HPLC
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is often effective. Adjusting the pH of the aqueous phase can significantly impact the retention of isoguanine and its degradation products. |
| Co-elution of Peaks | If peaks are not fully resolved, try a different stationary phase (e.g., a polar-embedded C18 column) or adjust the gradient slope and temperature. |
| Tailing Peaks | Tailing can be caused by interactions with residual silanols on the column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape. Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects. |
Guide 3: Difficulty in Identifying Degradation Products by MS
| Potential Cause | Troubleshooting Steps |
| Low Abundance of Degradation Products | Concentrate the sample after irradiation. Use a more sensitive mass spectrometer or optimize the ionization source parameters. |
| Complex Fragmentation Patterns | Use tandem mass spectrometry (MS/MS) to obtain structural information. Compare the fragmentation patterns of the degradation products with that of the isoguanine standard. |
| Matrix Effects | If the sample matrix is complex, use a sample cleanup method like solid-phase extraction (SPE) before LC-MS analysis. |
Experimental Protocols
Protocol 1: General Procedure for UV Degradation of Isoguanine
-
Sample Preparation: Prepare a solution of isoguanine in a buffered aqueous solution (e.g., phosphate or acetate buffer) at a known concentration. The buffer should be chosen based on the desired pH for the experiment.
-
UV Irradiation: Transfer the solution to a quartz cuvette or a suitable UV-transparent container. Place the sample in a photostability chamber equipped with a calibrated UV lamp. A common setup would use a lamp with a primary emission wavelength in the UVB (280-315 nm) or UVC (<280 nm) range.
-
Time-Course Analysis: At regular time intervals, withdraw aliquots of the solution for analysis by HPLC-UV or LC-MS.
-
Control Sample: Prepare a control sample that is protected from UV light (e.g., wrapped in aluminum foil) and keep it under the same temperature conditions as the irradiated sample to account for any thermal degradation.
-
Data Analysis: Quantify the decrease in the isoguanine peak area and the increase in the peak areas of the degradation products over time to determine the degradation kinetics.
Protocol 2: HPLC Method for Analysis of Isoguanine and its Degradation Products
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min, 2% B; 5-20 min, 2-30% B; 20-25 min, 30% B; 25-30 min, 30-2% B; 30-35 min, 2% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
Note: This is a starting method and may require optimization based on the specific degradation products formed and the HPLC system used.
Data Presentation
Table 1: Hypothetical Quantitative Data for Isoguanine Degradation
| Irradiation Time (min) | Isoguanine Conc. (µM) | Xanthine Conc. (µM) | Other Products (Peak Area Units) |
| 0 | 100.0 | 0.0 | 0 |
| 30 | 85.2 | 8.1 | 1500 |
| 60 | 72.1 | 15.3 | 3200 |
| 90 | 60.5 | 21.8 | 4800 |
| 120 | 50.3 | 27.9 | 6500 |
This table is for illustrative purposes only and does not represent actual experimental data.
Visualizations
Caption: Proposed degradation pathways of this compound under UV radiation.
Caption: General experimental workflow for studying isoguanine photodegradation.
References
Technical Support Center: Synthesis of 2,6-Dihydroxyaminopurine
Welcome to the technical support center for the synthesis of 2,6-dihydroxyaminopurine, also known as 8-aminoxanthine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of this important purine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Traube purine synthesis. This classic method involves the cyclization of a 5,6-diaminopyrimidine derivative. Specifically, 5,6-diaminouracil is a common starting material, which is then reacted with a cyclizing agent to form the imidazole ring of the purine system.
Q2: What are the critical parameters to control during the Traube synthesis of this compound?
A2: Several parameters are crucial for a successful synthesis with minimal side reactions. These include:
-
Purity of Starting Materials: The use of highly pure 5,6-diaminouracil is essential to prevent the formation of unexpected byproducts.
-
Reaction pH: The pH of the reaction mixture can significantly influence the rate of the main reaction and the formation of side products. Optimal pH conditions should be empirically determined and maintained.
-
Temperature: Reaction temperature affects the rate of both the desired cyclization and potential decomposition or side reactions. Careful temperature control is necessary.
-
Stoichiometry of Reagents: The molar ratio of the cyclizing agent to the 5,6-diaminouracil should be carefully controlled to ensure complete reaction and minimize excess reagent-related side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic pathway: the reaction of 5,6-diaminouracil with cyanogen bromide.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique (e.g., TLC, LC-MS).- Increase the reaction time or temperature, but be mindful of potential degradation of the product. |
| Degradation of Product | - this compound can be susceptible to degradation under harsh reaction conditions. Consider lowering the reaction temperature or using a milder cyclizing agent if possible.- Work up the reaction promptly upon completion. |
| Suboptimal pH | - The pH of the reaction can be critical. Perform small-scale optimization experiments to determine the optimal pH for the cyclization reaction.[1][2] |
| Impure Starting Material | - Use highly purified 5,6-diaminouracil. Impurities can interfere with the reaction and lead to the formation of byproducts. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Side Reaction with Cyanogen Bromide | - Cyanogen bromide is a reactive reagent and can participate in side reactions. Control the stoichiometry carefully to avoid a large excess.- The formation of urea or guanidine-like byproducts is possible.[3] These can often be removed by recrystallization or chromatography. |
| Incomplete Reaction of 5,6-Diaminouracil | - Unreacted 5,6-diaminouracil will be a major impurity. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of Polymeric Byproducts | - Under certain conditions, polymerization of the starting material or intermediates can occur. This can be minimized by controlling the reaction concentration and temperature. |
| Oxidation of Aminopyrimidine | - Aromatic amines, like in 2,4,6-triaminopyrimidine, can be sensitive to oxidation.[4] While 5,6-diaminouracil is less susceptible, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Experimental Protocols
Synthesis of 5,6-Diaminouracil Hydrochloride (Starting Material)
This procedure is adapted from a reliable source for organic preparations.[5]
Procedure:
-
In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, place 1 liter of absolute ethanol.
-
Add 39.4 g (1.72 g atom) of sodium. After the sodium has completely dissolved, add 91.5 ml (97.2 g, 0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea.
-
Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture may solidify, at which point stirring can be stopped.
-
After the reaction time, add 1 liter of hot (80°C) water and resume stirring to dissolve the solids.
-
Heat the solution at 80°C for 15 minutes and then neutralize to litmus with glacial acetic acid.
-
Add an additional 75 ml of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g (0.94 mole) of sodium nitrite in 70 ml of water. A rose-red precipitate of the nitroso compound will form.
-
Filter the nitroso compound and wash it with a small amount of ice water.
-
Transfer the moist nitroso compound back to the flask and add 430 ml of warm water (50°C). This step should be performed in a well-ventilated hood.
-
Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite until the red color is completely gone. Add an additional 30 g of sodium hydrosulfite and continue heating and stirring for another 15 minutes.
-
Allow the mixture to cool. Filter the dense diaminouracil bisulfite, wash it well with water, and partially dry it.
-
To purify, transfer the bisulfite salt to a wide-mouthed 1-liter flask and add concentrated hydrochloric acid until the mixture can be stirred mechanically (100-200 ml).
-
Heat the slurry on a steam bath with stirring for 1 hour in a hood.
-
Filter the resulting tan diaminouracil hydrochloride on a sintered glass funnel, wash it well with acetone, and dry it under vacuum over phosphorus pentoxide.
Visualizing Reaction Pathways
Traube Purine Synthesis Workflow
The following diagram illustrates the general workflow of the Traube purine synthesis for preparing this compound.
References
Technical Support Center: Optimizing Polymerase Incorporation of 2,6-Dihydroxyaminopurine Triphosphate (dKTP)
Welcome to the technical support center for the utilization of 2,6-Dihydroxyaminopurine triphosphate (dKTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the enzymatic incorporation of this modified nucleotide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the polymerase-mediated incorporation of dKTP.
| Problem | Potential Cause | Recommended Solution |
| Low or No PCR Product | Suboptimal dKTP:dNTP Ratio: An incorrect ratio of dKTP to the canonical dNTPs can inhibit the polymerase reaction. | Optimize the ratio of dKTP to dATP. Start with a range of ratios (e.g., 1:1, 1:3, 1:5) to determine the optimal concentration for your specific template and polymerase.[1] |
| Incompatible DNA Polymerase: Not all DNA polymerases efficiently incorporate modified nucleotides.[1] | Select a polymerase known for its ability to incorporate modified nucleotides. High-fidelity proofreading polymerases may be less efficient or may even excise the incorporated dKTP. Consider using a polymerase engineered for modified nucleotide acceptance. | |
| Incorrect Annealing Temperature: The presence of dKTP can alter the melting temperature (Tm) of the DNA duplex. | Perform a temperature gradient PCR to determine the optimal annealing temperature. A good starting point is 3-5°C below the calculated Tm of the primers.[1] | |
| Inhibitory Contaminants: Impurities in the dKTP stock or template DNA can inhibit the polymerase. | Ensure high purity of both the dKTP solution and the DNA template. Consider re-purifying your template DNA if inhibition is suspected. | |
| Non-specific PCR Products | Primer-Dimer Formation: Primers may be annealing to each other, especially at lower annealing temperatures. | Review primer design to minimize self-complementarity. Increase the annealing temperature and consider using a hot-start DNA polymerase to reduce non-specific amplification during reaction setup.[1] |
| Off-Target Priming: Primers may be binding to unintended sites on the template DNA. | Increase the annealing temperature to enhance specificity. Verify primer sequences for potential off-target binding sites using bioinformatics tools.[1] | |
| High Error Rate/Mutations | Low Polymerase Fidelity: The chosen DNA polymerase may have a naturally high error rate, which can be exacerbated by the presence of a modified nucleotide. | Use a high-fidelity DNA polymerase with proofreading activity, but be aware that this may reduce overall yield. Optimize reaction conditions such as Mg²⁺ and dNTP concentrations to maximize fidelity.[2] |
| Unbalanced Nucleotide Concentrations: An imbalance in the dNTP pool can lead to increased misincorporation rates. | Ensure that all dNTPs, including dKTP, are at their optimal and balanced concentrations. | |
| Difficulty with Downstream Applications (e.g., Sequencing, Cloning) | Incomplete Extension Products: The polymerase may stall after incorporating dKTP, leading to truncated products. | Increase the extension time during PCR to ensure full-length products are generated. Optimize the dKTP concentration as high levels can sometimes lead to stalling. |
| Enzyme Incompatibility: Enzymes used in downstream applications (e.g., restriction enzymes, ligases) may not recognize or process DNA containing dKTP. | Check the specifications of the enzymes to be used for compatibility with modified DNA. It may be necessary to use alternative enzymes or cloning strategies. |
Frequently Asked Questions (FAQs)
1. What is this compound (dKTP) and what is its primary application?
This compound, also known as 2,6-diaminopurine (DAP) or designated as 'K' in some contexts, is a modified purine nucleobase. In its triphosphate form (dKTP), it serves as an analog of deoxyadenosine triphosphate (dATP). Its primary utility lies in its ability to form three hydrogen bonds with thymine (T), in contrast to the two hydrogen bonds formed between adenine (A) and thymine. This additional hydrogen bond increases the thermal stability of the DNA duplex.
2. Which base does dKTP pair with during DNA synthesis?
dKTP is designed to pair with thymine (T). The additional amino group at the 2-position of the purine ring allows for the formation of a third hydrogen bond with the keto group at the 2-position of thymine, resulting in a more stable K-T base pair compared to the natural A-T base pair.[3]
3. Which DNA polymerases are recommended for incorporating dKTP?
The efficiency of dKTP incorporation varies significantly among different DNA polymerases. Generally, non-proofreading polymerases like Taq polymerase are more accommodating of modified nucleotides.[4] However, for applications requiring high fidelity, engineered polymerases designed for modified nucleotide incorporation should be considered. It is recommended to consult the manufacturer's literature for specific polymerases or to perform a pilot experiment to test the efficiency of a few different enzymes.
4. How does the incorporation of dKTP affect the melting temperature (Tm) of my PCR product?
The substitution of A-T pairs with K-T pairs increases the thermal stability of the DNA duplex due to the formation of an additional hydrogen bond.[3] This will result in a higher melting temperature (Tm) of the PCR product. The exact increase in Tm will depend on the number of dKTP incorporations.
5. Can I use dKTP for sequencing applications?
The use of dKTP in sequencing can be challenging. While the polymerase may incorporate it, the modified base may not be correctly read by the sequencing chemistry or recognized by the enzymes used in the sequencing workflow. It is crucial to validate any sequencing approach with DNA containing dKTP.
Data Presentation
Table 1: Representative Fidelity of Common DNA Polymerases (for Unmodified dNTPs)
This table provides a general reference for the inherent fidelity of some common DNA polymerases with natural nucleotides. The fidelity with dKTP would need to be determined experimentally.
| DNA Polymerase | Error Rate (per bp per duplication) | Reference Fidelity (relative to Taq) |
| Taq | 8.0 x 10⁻⁶ | 1x |
| Pfu | 1.3 x 10⁻⁶ | ~6x higher than Taq |
| Deep Vent | 2.7 x 10⁻⁶ | ~3x higher than Taq |
| Vent | 2.8 x 10⁻⁶ | ~3x higher than Taq |
Data adapted from a PCR-based forward mutation assay.[5]
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of Single-Nucleotide dKTP Incorporation
This protocol allows for the determination of the kinetic parameters (Km and kcat) for the incorporation of a single dKTP nucleotide opposite a thymine in a template strand.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template oligonucleotide containing a single thymine at the desired incorporation site
-
dKTP and natural dNTPs of high purity
-
Reaction buffer specific to the DNA polymerase
-
Quench buffer (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide at a 1:1.2 molar ratio in annealing buffer. Heat to 95°C for 5 minutes and then slowly cool to room temperature.
-
Reaction Setup: Prepare a series of reactions on ice. Each reaction should contain the annealed primer-template, DNA polymerase, and reaction buffer. The concentration of the polymerase should be in excess of the primer-template to ensure single-turnover conditions.
-
Initiate Reaction: Initiate the reactions by adding varying concentrations of dKTP. For comparison, set up parallel reactions with dATP. Start a timer immediately upon addition of the nucleotide.
-
Time Course and Quenching: At specific time points (e.g., 15, 30, 60, 120 seconds), stop the reaction by adding an aliquot of the reaction mixture to a tube containing quench buffer. The time points should be chosen to ensure that the reaction is in the initial linear phase (less than 20% of the primer is extended).
-
PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Quantification: Visualize and quantify the bands corresponding to the unextended primer and the extended product using a phosphorimager or fluorescence scanner.
-
Kinetic Parameter Calculation: Plot the initial velocity (rate of product formation) against the dKTP concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax and the enzyme concentration.
Fidelity Calculation: The fidelity of dKTP incorporation versus dATP can be calculated as: Fidelity = (kcat/Km)dKTP / (kcat/Km)dATP
Visualizations
Caption: Workflow for a typical PCR experiment incorporating dKTP.
Caption: A logical workflow for troubleshooting low or no PCR product when using dKTP.
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Stork: DNA polymerase fidelity and the polymerase chain reaction [storkapp.me]
- 3. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR fidelity of pfu DNA polymerase and other thermostable DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2,6-Dihydroxyaminopurine
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2,6-Dihydroxyaminopurine and structurally similar purine derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers like PBS. What is the recommended starting point?
A1: this compound, much like its structural analog xanthine (2,6-dihydroxypurine), exhibits very low solubility in neutral aqueous solutions.[1] The recommended initial approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) before making further dilutions into your aqueous buffer.[2] Gentle warming can also aid in dissolution in both DMSO and aqueous buffers.[2]
Q2: What is the maximum concentration of this compound I can expect to achieve in common solvents?
A2: The solubility of purine derivatives can vary, but based on data for the closely related compound xanthine, you can expect the following approximate solubilities:
| Solvent/Buffer | Temperature | Approximate Solubility |
| Water | 16 °C | ~0.067 g/L (~0.44 mM)[1] |
| PBS (pH 7.2) | Gently Warmed | ~1 mg/mL (~6.57 mM)[2] |
| DMSO | Gently Warmed | ~1 mg/mL (~6.57 mM)[2] |
| 1 M NaOH | Room Temperature | ~50 mg/mL (~328.7 mM) |
| Ammonium Hydroxide (NH4OH) | Room Temperature | Freely Soluble[3][4] |
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment is a highly effective method for increasing the solubility of purine derivatives. These compounds are typically acidic and will deprotonate in alkaline conditions, forming a more soluble salt. Increasing the pH with a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH) can significantly enhance solubility.[5] For instance, xanthine is freely soluble in 1 M NaOH. However, it is crucial to consider the pH stability of your compound and the requirements of your experiment, as high pH can cause degradation over time.
Q4: Are there alternative organic solvents I can use if DMSO is not suitable for my experiment?
A4: While DMSO is the most commonly recommended organic solvent, other polar aprotic solvents may also be effective.[2][6] However, it's important to perform small-scale solubility tests with any alternative solvent to ensure compatibility and avoid precipitation when diluting into your aqueous experimental medium. Solvents like N,N-dimethylformamide (DMF) have been used for similar compounds.
Q5: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A5: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that medium. To mitigate this:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous buffer is below its solubility limit.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, a higher final concentration of DMSO may be necessary to maintain solubility.
-
Use a different solubilization strategy: Consider pH adjustment or the use of other excipients as described in the troubleshooting protocols.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
This protocol is the standard starting method for dissolving poorly soluble purine derivatives.
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to the powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Once a clear stock solution is obtained, it can be serially diluted into the final aqueous buffer for the experiment. Note: It is recommended not to store aqueous solutions for more than one day.[2]
Protocol 2: Solubilization via pH Adjustment
This method is suitable for experiments where a higher pH is tolerable and can achieve much higher concentrations than organic solvents alone.
Methodology:
-
Prepare a stock solution of a suitable base, for example, 1 M NaOH or 1 M NH4OH.
-
Add the desired volume of your aqueous buffer (e.g., water or saline) to the this compound powder.
-
While stirring, add the basic solution dropwise until the compound completely dissolves.
-
Measure the final pH of the solution.
-
If necessary, carefully adjust the pH back towards the desired experimental range using a suitable acid (e.g., 1 M HCl). Be aware that the compound may precipitate if the pH is lowered too much.
-
Perform a final sterile filtration of the solution before use.
Advanced Troubleshooting Strategies
If the above protocols are insufficient, consider these advanced strategies:
-
Co-solvency: This involves using a mixture of solvents to enhance solubility.[7] For example, a combination of PEG 400, ethanol, and water can sometimes be more effective than a single co-solvent.[8]
-
Use of Excipients: In some drug development contexts, cyclodextrins or other encapsulating agents can be used to form inclusion complexes that improve aqueous solubility.[9]
-
Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a hydrophilic carrier can improve dissolution rates.[10] This involves dissolving both the compound and a carrier (like PVP or PEG 6000) in a common solvent and then removing the solvent.
For any application, it is crucial to first test the solubility and stability of this compound under your specific experimental conditions. Always perform small-scale pilot experiments before proceeding with larger-scale work.
References
- 1. chembk.com [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,6-Dihydroxypurine | CAS#:69-89-6 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Incorporation of 2,6-Dihydroxyaminopurine into DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of 2,6-dihydroxyaminopurine (DHAP) incorporation into DNA and RNA. Due to a lack of direct experimental data for DHAP in the current scientific literature, this document outlines the established methodologies and protocols used for validating the incorporation of other modified purines. For comparative purposes, we will reference data available for a well-studied alternative, 2,6-diaminopurine (DAP).
Introduction
The site-specific incorporation of modified nucleobases into DNA and RNA is a powerful tool in chemical biology and drug development. These modifications can introduce novel functionalities, such as fluorescent reporters, therapeutic agents, or altered base-pairing properties. This compound (DHAP) is a purine analog of interest; however, its successful incorporation and subsequent validation require a systematic experimental approach. This guide details the necessary steps, from synthesis to final validation, providing a direct comparison with the known properties of 2,6-diaminopurine (DAP).
Workflow for Validation
The overall process for validating the incorporation of a modified nucleobase such as DHAP into DNA or RNA follows a multi-step workflow. This process begins with the chemical synthesis of the nucleoside triphosphate, followed by enzymatic incorporation into an oligonucleotide, and finally, rigorous analytical validation to confirm its presence and assess its impact.
Caption: A generalized workflow for the validation of modified nucleobase incorporation.
Phase 1: Synthesis of Modified Nucleoside Triphosphate
For enzymatic incorporation, the modified base must first be converted into its triphosphate form (e.g., DHAP-TP or dDHAP-TP).
Experimental Protocol: Nucleoside Triphosphate Synthesis
A common method for synthesizing nucleoside triphosphates is the one-pot, three-step Ludwig-Eckstein reaction.
-
Monophosphorylation: The nucleoside is dissolved in trimethyl phosphate and cooled to 0°C. Phosphorous oxychloride is added dropwise, and the reaction is stirred for approximately 2 hours.
-
Pyrophosphate Addition: A solution of tributylammonium pyrophosphate in DMF is added to the reaction mixture.
-
Cyclization and Hydrolysis: Tributylamine is added, followed by triethylammonium bicarbonate buffer to hydrolyze the cyclic intermediate.
-
Purification: The crude triphosphate is purified by anion-exchange chromatography, followed by reverse-phase HPLC.[1]
Phase 2: Enzymatic Incorporation
The purified modified triphosphate is then used as a substrate for a DNA or RNA polymerase.
Experimental Protocol: Primer Extension Assay
This assay assesses whether a polymerase can incorporate the modified nucleotide opposite a specific base in a template strand.
-
Reaction Setup: A reaction mixture is prepared containing a DNA or RNA template, a fluorescently labeled primer, a DNA or RNA polymerase, the canonical dNTPs or NTPs, and the modified triphosphate (e.g., dDHAP-TP).
-
Incubation: The reaction is incubated at the optimal temperature for the polymerase.
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to determine the extent of primer elongation.
Phase 3: Validation of Incorporation
Multiple analytical techniques are employed to confirm the successful incorporation of the modified nucleobase.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Enzymatic Digestion: The purified oligonucleotide containing the putative modified base is digested to its constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Analysis: The resulting nucleoside mixture is separated by reverse-phase HPLC. The retention time of the modified nucleoside is compared to a synthesized standard.
Mass Spectrometry (MS)
Protocol:
-
Digestion and Separation: The oligonucleotide is digested as described for HPLC analysis. The resulting nucleosides are separated by liquid chromatography (LC).
-
Mass Analysis: The eluent from the LC is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the modified nucleoside is determined and compared to its theoretical mass. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity by fragmentation analysis.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity and comparison of retention times. | Quantitative, well-established. | Requires a pure standard of the modified nucleoside. |
| Mass Spectrometry | Separation based on mass-to-charge ratio. | Highly sensitive and specific, does not require a standard for mass determination. | Can be destructive, quantification may require labeled internal standards. |
| Sanger Sequencing | Dideoxy chain termination method. | Provides sequence context. | Modified base may cause polymerase to stall or misincorporate, leading to ambiguous results. |
| Reverse Transcription (for RNA) | Analysis of pauses or misincorporations by reverse transcriptase. | Can identify the location of modifications in RNA. | Interpretation can be complex as pauses are not always specific to modifications. |
Comparative Data: this compound (DHAP) vs. 2,6-Diaminopurine (DAP)
As direct experimental data for DHAP is unavailable, this section presents known data for DAP as a benchmark for what would need to be established for DHAP.
Incorporation Efficiency and Fidelity
Studies on DAP have shown that it can be incorporated into DNA and RNA by various polymerases. For instance, it has been demonstrated that T7 RNA polymerase and human RNA polymerase II can be blocked to varying degrees by the presence of DAP in the template strand.[2][3]
| Parameter | 2,6-Diaminopurine (DAP) | This compound (DHAP) |
| Polymerase Substrate | Yes, for various DNA and RNA polymerases.[2][3] | To be determined. |
| Incorporation Fidelity | Primarily pairs with thymine/uracil.[4] | To be determined. |
| Effect on Transcription | Can cause transcriptional blockage.[2][3] | To be determined. |
Biophysical and Fluorescent Properties
DAP has been shown to increase the thermal stability of DNA duplexes when paired with thymine, due to the formation of three hydrogen bonds.[4][5] Some derivatives of DAP also exhibit fluorescent properties that are sensitive to their local environment, making them useful as probes.[6][7]
| Property | 2,6-Diaminopurine (DAP) | This compound (DHAP) |
| Thermal Stability (Tm) | Increases Tm by ~1-2°C per insertion when paired with T.[5] | To be determined. |
| Fluorescence | Some derivatives are fluorescent.[6][7] | To be determined. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow for confirming the successful and functional incorporation of a modified nucleobase.
Caption: Logical diagram for the validation of functional nucleobase incorporation.
Conclusion
While the incorporation of this compound into DNA and RNA remains to be experimentally demonstrated, the protocols and analytical methods outlined in this guide provide a clear roadmap for its validation. By following these established procedures and using well-characterized modified purines like 2,6-diaminopurine as a benchmark, researchers can systematically evaluate the potential of DHAP as a novel tool in nucleic acid research and development. The key to successful validation lies in a multi-faceted approach that combines enzymatic assays with rigorous analytical techniques such as mass spectrometry and HPLC.
References
- 1. youtube.com [youtube.com]
- 2. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Dihydroxyaminopurine (DHAP)-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative analytical techniques for the characterization of oligonucleotides containing the modified nucleobase 2,6-dihydroxyaminopurine (DHAP), also known as isoguanine. The inclusion of DHAP can introduce unique structural and functional properties to oligonucleotides, necessitating robust analytical strategies for their accurate identification, quantification, and quality control.
Mass Spectrometry for DHAP-Oligonucleotide Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of modified oligonucleotides, offering high sensitivity and specificity for both qualitative and quantitative assessments.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Ion-pair reversed-phase (IP-RP) high-performance liquid chromatography (HPLC) is the most common separation technique coupled with mass spectrometry for oligonucleotide analysis[1]. This method utilizes ion-pairing reagents, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), to neutralize the negative charges of the phosphate backbone, allowing for separation based on hydrophobicity and length on a C18 stationary phase[2][3].
For DHAP-containing oligonucleotides, the primary impact on the LC-MS analysis will be a mass shift in the resulting mass spectra. The molecular weight of a DHAP nucleoside is different from the canonical nucleosides, and this difference will be reflected in the total mass of the oligonucleotide. High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or time-of-flight (TOF) analyzers, can confirm the elemental composition of the modified oligonucleotide with high accuracy[4][5].
Fragmentation Analysis of DHAP-Containing Oligonucleotides
Tandem mass spectrometry (MS/MS) is employed to sequence oligonucleotides and pinpoint the location of modifications. Collision-induced dissociation (CID) is a common fragmentation technique that induces cleavage of the phosphodiester backbone, generating a series of characteristic fragment ions (a, b, c, d, w, x, y, z ions)[6][7].
While specific fragmentation data for DHAP-containing oligonucleotides is not extensively available in the literature, the fragmentation behavior can be inferred from related modified purines like 2,6-diaminopurine (DAP) and 8-oxoguanine. The fragmentation of the DHAP nucleobase itself would likely involve characteristic losses from the purine ring structure. The presence of the dihydroxy functionality may lead to specific neutral losses, such as water or carbon monoxide, which can be diagnostic for the presence of this modification. The overall fragmentation pattern of the oligonucleotide backbone is expected to be similar to that of standard oligonucleotides, with the mass of the fragment ions containing the DHAP modification being shifted accordingly.
Comparison with Alternative Analytical Methods
While LC-MS is a powerful tool, other techniques offer complementary information and can be advantageous in certain contexts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used method for the purity assessment and quantification of oligonucleotides[2][8][9]. Oligonucleotides strongly absorb UV light at approximately 260 nm, allowing for sensitive detection.
Advantages over Mass Spectrometry:
-
Quantitative Accuracy: HPLC-UV is often considered more accurate for quantification than MS without the use of internal standards, as the response is less susceptible to ionization efficiency variations.
-
Simplicity and Cost-Effectiveness: The instrumentation is generally less complex and less expensive to operate and maintain than LC-MS systems.
Disadvantages compared to Mass Spectrometry:
-
Lack of Structural Information: HPLC-UV cannot provide molecular weight information or confirm the sequence of the oligonucleotide. It cannot definitively identify co-eluting impurities with the same UV absorbance.
-
Limited Specificity: It cannot distinguish between isobaric impurities (impurities with the same mass) or confirm the identity of modifications.
Enzymatic Digestion
Enzymatic digestion of an oligonucleotide to its constituent nucleosides, followed by LC-MS or HPLC-UV analysis, is a powerful method to confirm the presence and determine the quantity of modified bases like DHAP[10]. A combination of nucleases and phosphatases is used to completely hydrolyze the oligonucleotide.
Advantages over direct Mass Spectrometry of the intact oligonucleotide:
-
Confirmation of Modification: This method provides unambiguous confirmation of the presence of the DHAP nucleoside.
-
Accurate Quantification of Modification: It allows for the precise quantification of the modified base relative to the canonical bases.
Disadvantages compared to direct Mass Spectrometry:
-
Loss of Sequence Information: The positional information of the modified base within the oligonucleotide sequence is lost.
-
More Complex Workflow: The additional enzymatic digestion step adds complexity and time to the analytical workflow.
Data Presentation
Table 1: Comparison of Analytical Techniques for DHAP-Oligonucleotide Analysis
| Feature | LC-MS | HPLC-UV | Enzymatic Digestion + LC-MS/UV |
| Primary Information | Molecular Weight, Sequence, Purity | Purity, Quantity | Base Composition, Quantity of Modification |
| Specificity | Very High | Moderate | High |
| Sensitivity | High | Moderate to High | High |
| Quantitative Accuracy | Good (with standards) | Excellent | Excellent |
| Throughput | Moderate | High | Low |
| Cost | High | Low | Moderate |
| Structural Info | Yes (Sequence, Modification) | No | No (positional info lost) |
Table 2: Expected Mass Data for a Hypothetical 10-mer DNA Oligonucleotide Containing a Single DHAP Modification
Sequence: 5'-GCT A(DHAP) GCT AG-3'
| Parameter | Value |
| Canonical 10-mer MW (Da) | ~3075.0 |
| DHAP-modified 10-mer MW (Da) | ~3091.0 |
| Mass Difference (Da) | +16.0 |
Note: The exact molecular weight will depend on the specific sequence and any other modifications.
Experimental Protocols
Protocol 1: LC-MS Analysis of DHAP-Containing Oligonucleotides
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 10-100 µM.
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at low flow rates.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations (e.g., Agilent PLRP-S, Waters ACQUITY UPLC OST).
-
Mobile Phase A: 10 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 5 mM TEA, 200 mM HFIP in 50:50 acetonitrile:water.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of negative ion mode detection and tandem MS (e.g., Q-TOF, Orbitrap).
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide. For MS/MS data, use appropriate software to identify the fragment ions and confirm the sequence.
Protocol 2: HPLC-UV Analysis of DHAP-Containing Oligonucleotides
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
LC System and Column: Use the same LC system and column as in Protocol 1.
-
Mobile Phases: Use the same mobile phases as in Protocol 1.
-
Gradient and Flow Rate: Use the same gradient and flow rate as in Protocol 1.
-
UV Detector: Set the UV detector to monitor absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the oligonucleotide. Quantify using a standard curve of a reference oligonucleotide.
Protocol 3: Enzymatic Digestion of DHAP-Containing Oligonucleotides
-
Digestion Reaction:
-
To 1-5 nmol of the oligonucleotide, add 10 U of snake venom phosphodiesterase I and 10 U of calf intestinal phosphatase.
-
Incubate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂) at 37°C for 2-4 hours.
-
-
Sample Cleanup: Remove the enzymes by ultrafiltration or a suitable solid-phase extraction method.
-
Analysis: Analyze the resulting mixture of nucleosides by LC-MS or HPLC-UV using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Data Analysis: Identify and quantify the DHAP nucleoside peak by comparison to a synthesized DHAP nucleoside standard.
Visualizations
Caption: Workflow for the analysis of DHAP-containing oligonucleotides.
Caption: Relationship between analytical methods and information obtained.
References
- 1. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 10. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Dihydroxyaminopurine and 2,6-Diaminopurine for Researchers and Drug Development Professionals
In the landscape of therapeutic compound development, purine analogs represent a class of molecules with significant and diverse biological activities. This guide provides a comparative overview of two such analogs: 2,6-Dihydroxyaminopurine and 2,6-diaminopurine (DAP). While 2,6-diaminopurine has been the subject of considerable research, leading to a deeper understanding of its therapeutic potential, this compound remains a largely uncharacterized molecule. This guide aims to summarize the existing knowledge on both compounds, present available experimental data for 2,6-diaminopurine, and highlight the significant knowledge gaps for this compound, thereby providing a resource for researchers and professionals in drug development.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of these two purine analogs. While both share a purine core, their differing substitutions at the 2 and 6 positions lead to distinct properties that likely influence their biological activities.
| Property | This compound | 2,6-Diaminopurine (2-Aminoadenine) |
| Molecular Formula | C₅H₆N₆O₂ | C₅H₆N₆ |
| Molecular Weight | 182.14 g/mol | 150.14 g/mol |
| IUPAC Name | N-[2-(hydroxyamino)-7H-purin-6-yl]hydroxylamine | 7H-purine-2,6-diamine |
| CAS Number | 16033-27-5 | 1904-98-9 |
| Appearance | Not available | White to off-white crystalline powder |
| Solubility | Not available | Sparingly soluble in water |
| Hydrogen Bond Donors | 4 | 3 |
| Hydrogen Bond Acceptors | 6 | 5 |
Comparative Biological Activities and Mechanisms of Action
Significant disparities exist in the available data regarding the biological activities of these two compounds. 2,6-diaminopurine has been extensively studied, revealing multiple therapeutic potentials, whereas this compound remains largely unexplored.
2,6-Diaminopurine (DAP)
2,6-diaminopurine, also known as 2-aminoadenine, has demonstrated notable efficacy in two primary therapeutic areas: the correction of nonsense mutations and as a broad-spectrum antiviral agent.
1. Correction of Nonsense Mutations:
Nonsense mutations introduce premature termination codons (PTCs) into mRNA, leading to the production of truncated, non-functional proteins and causing a variety of genetic diseases. DAP has emerged as a promising agent for promoting the readthrough of UGA PTCs.[1][2]
-
Mechanism of Action: DAP is understood to function by inhibiting the tRNA-specific 2′-O-methyltransferase, FTSJ1.[1] This enzyme is responsible for the modification of the wobble nucleotide in the anticodon of tRNATrp. By inhibiting FTSJ1, DAP facilitates the misreading of the UGA stop codon as a tryptophan codon, allowing the ribosome to continue translation and produce a full-length, functional protein.
2. Antiviral Activity:
DAP and its derivatives have shown broad-spectrum antiviral activity against a range of viruses, including flaviviruses (Dengue, Zika, West Nile), influenza virus, and coronaviruses (SARS-CoV-2).
-
Mechanism of Action: The precise antiviral mechanism of DAP is multifaceted and can be virus-specific. As a purine analog, it can be metabolized into triphosphate derivatives that compete with natural nucleosides for incorporation into the viral genome by viral polymerases, leading to chain termination or increased mutation rates. Additionally, some studies suggest that DAP derivatives may modulate host cell pathways that are crucial for viral replication.
This compound
In stark contrast to DAP, there is a significant lack of publicly available information on the biological activities of this compound. Database entries primarily provide predicted physicochemical properties, with no experimental data on its efficacy, toxicity, or mechanism of action. This represents a substantial knowledge gap and an opportunity for future research to explore its potential as a therapeutic agent.
Experimental Data and Protocols
The following sections provide a summary of the quantitative data available for 2,6-diaminopurine and detailed protocols for key experiments.
Quantitative Data for 2,6-Diaminopurine
| Application | Metric | Value | Context |
| Nonsense Mutation Correction | Readthrough Efficiency | > G418 (aminoglycoside) | In human cells with UGA nonsense mutations.[2] |
| Antiviral Activity (Derivative 6i) | IC₅₀ (Dengue, Zika, West Nile, Influenza A) | 0.5 - 5.3 µM | In cell culture-based assays. |
| Antiviral Activity (Derivative 6i) | IC₅₀ (SARS-CoV-2) | 0.5 µM | In Calu-3 cells. |
Experimental Protocols
1. Dual-Luciferase Reporter Assay for Nonsense Mutation Readthrough
This protocol is a standard method for quantifying the efficiency of translational readthrough of a premature stop codon.
Objective: To measure the dose-dependent effect of a test compound on the readthrough of a specific nonsense mutation.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Dual-luciferase reporter plasmid containing a Renilla luciferase gene (control) and a firefly luciferase gene downstream of a premature termination codon (e.g., UGA).
-
Transfection reagent
-
Test compound (e.g., 2,6-diaminopurine) and control compounds (e.g., G418)
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luciferase luminescence.
-
-
Data Analysis: Calculate the readthrough efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity. Normalize the results to the vehicle control.
2. Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay determines the ability of a compound to protect cells from the virus-induced cell death.
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Test compound (e.g., 2,6-diaminopurine derivative) and control compounds (e.g., remdesivir)
-
Cell culture medium and supplements
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®, neutral red, or crystal violet)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment and Infection:
-
For EC₅₀ determination: Add the compound dilutions to the cells and then infect the cells with the virus at a low multiplicity of infection (MOI).
-
For CC₅₀ determination: Add the compound dilutions to uninfected cells.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated, infected control wells (typically 3-5 days).
-
Cell Viability Assessment:
-
Remove the medium and add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated, uninfected controls (100% viability) and the untreated, infected controls (0% viability).
-
Determine the EC₅₀ and CC₅₀ values by non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.
-
Conclusion and Future Directions
This comparative guide highlights the significant progress made in understanding the therapeutic potential of 2,6-diaminopurine, particularly in the context of nonsense mutation-related genetic disorders and as a broad-spectrum antiviral agent. The well-defined mechanism of action for its readthrough activity provides a solid foundation for further development and clinical translation.
Conversely, this compound remains a chemical entity with unknown biological properties. The stark contrast in available data underscores a critical need for foundational research into this compound. Future studies should focus on:
-
Synthesis and Characterization: Developing and reporting a robust synthesis protocol for this compound to enable its production for research purposes.
-
In Vitro Screening: Evaluating its activity in a battery of primary screens, including cytotoxicity assays, and assays relevant to the known activities of other purine analogs, such as antiviral and anticancer screens.
-
Comparative Studies: Once any biological activity is identified, direct comparative studies with 2,6-diaminopurine should be conducted to understand the impact of the 2,6-substitutions on efficacy and mechanism of action.
By systematically exploring the properties of this compound, the scientific community can determine if it holds any therapeutic promise and further enrich our understanding of the structure-activity relationships within the purine analog class of molecules.
References
A Comparative Analysis of 2,6-Diaminopurine and Guanine: Functional Implications for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the functional differences between the naturally occurring purine analog 2,6-diaminopurine (DAP) and the canonical purine guanine. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct biochemical properties, impacts on DNA stability and enzymatic processing, and potential therapeutic applications, supported by experimental data.
Structural and Physicochemical Properties
Guanine (2-amino-6-oxopurine) is a fundamental component of DNA and RNA.[1][2] In contrast, 2,6-diaminopurine (2,6-diamino-9H-purine), also known as 2-aminoadenine, is a naturally occurring adenine analog found in the S-2L cyanophage. The primary structural difference lies at the 6th position of the purine ring: guanine possesses a carbonyl group, while DAP has an amino group. This seemingly minor alteration has profound functional consequences.
| Property | Guanine | 2,6-Diaminopurine (DAP) | Reference |
| Chemical Formula | C₅H₅N₅O | C₅H₆N₆ | [3] |
| Molar Mass | 151.13 g/mol | 150.14 g/mol | [3] |
| Structure | 2-amino-6-oxopurine | 2,6-diaminopurine | [3] |
| Hydrogen Bonding with Thymine/Uracil | Forms a wobble base pair with two hydrogen bonds | Forms three stable hydrogen bonds | [4] |
| Hydrogen Bonding with Cytosine | Forms three stable hydrogen bonds | Forms a mismatch with fewer hydrogen bonds |
Impact on DNA Duplex Stability
A key functional difference between guanine and DAP lies in their base-pairing interactions and the resulting stability of the DNA double helix. Guanine forms a highly stable base pair with cytosine via three hydrogen bonds. DAP, on the other hand, forms three hydrogen bonds with thymine, a pairing that is thermodynamically more stable than the canonical adenine-thymine pair which has only two hydrogen bonds.[4]
The increased stability of the DAP-T base pair leads to a higher melting temperature (Tm) of DNA duplexes containing this modification.
| Oligonucleotide Sequence Context | Change in Melting Temperature (ΔTm) per DAP substitution (°C) | Reference |
| Dodecamer representing an XbaI/SalI site | +1.5 to +1.8 | [5] |
| LNA-DAP containing oligonucleotides vs LNA-A | +1.6 to +3.0 (vs DNA), +2.6 to +4.6 (vs RNA) | [6] |
| General observation | +1 to +2 | [4] |
Enzymatic Processing by DNA Polymerases
The structural differences between guanine and DAP also influence their recognition and incorporation by DNA polymerases. While guanine is the natural substrate for pairing with cytosine, 2,6-diaminopurine triphosphate (dDAPTP) can act as a substrate for DNA polymerases, being incorporated opposite thymine.
However, the efficiency and fidelity of this incorporation can vary depending on the specific DNA polymerase. Some studies have shown that the presence of DAP in the template strand can impede the progress of certain RNA polymerases.
Quantitative data on the comparative kinetics of dGTP and dDAPTP incorporation by various DNA polymerases is an active area of research. The following table presents a conceptual framework for such a comparison.
| DNA Polymerase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Example Polymerase | dGTP (opposite C) | Value | Value | Value |
| dDAPTP (opposite T) | Value | Value | Value |
Note: Specific kinetic values are highly dependent on the polymerase and reaction conditions and require direct experimental determination.
Prebiotic and Astrobiological Significance
DAP has garnered significant interest in the field of prebiotic chemistry and astrobiology. Its presence has been suggested in meteorites, hinting at an extraterrestrial origin of life's building blocks. Functionally, DAP has been shown to promote the repair of UV-induced DNA lesions, such as cyclobutane pyrimidine dimers, under prebiotic conditions. This suggests that early genetic polymers containing DAP may have possessed an inherent self-repair mechanism, crucial for survival in the harsh UV-rich environment of early Earth.
Therapeutic Potential of Derivatives
The unique properties of DAP have been exploited in the development of therapeutic nucleoside analogs. Derivatives of 2,6-diaminopurine have demonstrated broad-spectrum antiviral activity against a range of viruses, including flaviviruses (like Dengue and Zika), influenza virus, and SARS-CoV-2.
| Compound/Analog | Virus | IC₅₀ (µM) | Reference |
| 6i (a 2,6-diaminopurine derivative) | Dengue Virus | 0.5 - 5.3 | [7] |
| Zika Virus | 0.5 - 5.3 | [7] | |
| West Nile Virus | 0.5 - 5.3 | [7] | |
| Influenza A Virus | 0.5 - 5.3 | [7] | |
| SARS-CoV-2 (Calu-3 cells) | 0.5 | [7] |
Experimental Protocols
DNA Melting Temperature (Tm) Analysis
Objective: To determine the melting temperature of DNA oligonucleotides containing guanine versus 2,6-diaminopurine.
Materials:
-
Lyophilized DNA oligonucleotides (with and without DAP substitution)
-
Melting Buffer (e.g., 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes (10 mm path length)
Protocol:
-
Oligonucleotide Preparation: Resuspend lyophilized single-stranded oligonucleotides in the melting buffer to a stock concentration of 100 µM.
-
Duplex Formation (Annealing):
-
Mix equimolar amounts of the complementary single-stranded oligonucleotides to the desired final concentration (e.g., 1 µM) in the melting buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the solution to slowly cool to room temperature over at least 1 hour to ensure proper annealing.
-
-
Spectrophotometer Setup:
-
Turn on the UV lamp and temperature controller of the spectrophotometer at least 15-30 minutes before the measurement to allow for stabilization.
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
-
Tm Measurement:
-
Transfer the annealed DNA duplex solution to a quartz cuvette and place it in the temperature-controlled sample holder.
-
Set the temperature program to ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative of the melting curve.
-
Steady-State Kinetics of DNA Polymerase Incorporation
Objective: To determine the kinetic parameters (Km and kcat) for the incorporation of dGTP versus dDAPTP by a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Primer-template DNA duplex with a specific template base (C for dGTP, T for dDAPTP) at the active site
-
5'-radiolabeled primer (e.g., with [γ-³²P]ATP)
-
Deoxynucleoside triphosphates (dGTP and dDAPTP) of varying concentrations
-
Reaction Buffer (specific to the polymerase, e.g., containing Tris-HCl, MgCl₂, DTT)
-
Quenching solution (e.g., formamide with loading dye)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager and analysis software
Protocol:
-
Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the template DNA by heating to 90-95°C and slowly cooling to room temperature.
-
Reaction Setup:
-
Prepare a series of reaction mixtures, each containing the annealed primer-template, DNA polymerase, and reaction buffer.
-
Vary the concentration of the dNTP substrate (dGTP or dDAPTP) across a range that brackets the expected Km.
-
-
Initiation of Reaction: Initiate the reactions by adding the DNA polymerase to the reaction mixtures and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Course and Quenching:
-
At specific time points, take aliquots from each reaction and stop the reaction by adding a quenching solution.
-
Ensure that product formation is in the initial linear range (typically <20% of the primer is extended).
-
-
PAGE Analysis:
-
Separate the reaction products (extended primer) from the unextended primer using denaturing PAGE.
-
-
Quantification:
-
Visualize and quantify the amount of extended and unextended primer using a phosphorimager.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each dNTP concentration.
-
Plot V₀ versus the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
The catalytic efficiency is determined as the kcat/Km ratio.
-
Conclusion
The functional differences between 2,6-diaminopurine and guanine are significant, stemming from a single atomic substitution. The ability of DAP to form three hydrogen bonds with thymine enhances DNA stability, a property with implications for nanotechnology and diagnostics. Its role in prebiotic DNA repair highlights its potential importance in the origins of life. Furthermore, DAP-derived nucleosides present a promising scaffold for the development of broad-spectrum antiviral therapeutics. Understanding these functional distinctions is crucial for researchers in molecular biology, drug discovery, and synthetic biology.
References
- 1. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Enzymatic Recognition of 2,6-Dihydroxyaminopurine in Nucleic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic recognition and repair of 2,6-dihydroxyaminopurine (DHAP), a common oxidative DNA lesion, also known as FaPy-Guanine. We will delve into the key enzymes responsible for identifying and excising this damaged base, comparing their performance based on available experimental data. Detailed experimental protocols for the assays cited are also provided to facilitate the replication and validation of these findings.
Introduction to this compound and its Repair
This compound (2,6-diamino-4-hydroxy-5-formamidopyrimidine, FaPy-G) is a purine lesion formed through the opening of the imidazole ring of guanine, often as a result of oxidative stress. If left unrepaired, FaPy-G can block DNA replication and is potentially mutagenic. The primary cellular defense against this type of DNA damage is the Base Excision Repair (BER) pathway, which is initiated by a specialized class of enzymes called DNA glycosylases. These enzymes recognize the damaged base and cleave the N-glycosidic bond, removing the lesion from the DNA backbone. This guide focuses on the comparative performance of three key DNA glycosylases known to process FaPy-G:
-
Formamidopyrimidine-DNA glycosylase (Fpg): A bacterial enzyme found in Escherichia coli.
-
8-oxoguanine DNA glycosylase (OGG1): The primary human enzyme for repairing oxidative purine damage.
-
Nei-like DNA glycosylase 1 (NEIL1): A human DNA glycosylase with a broad substrate specificity, including various oxidized bases.
Comparative Enzymatic Performance
The efficiency of a DNA glycosylase in recognizing and excising a damaged base can be quantified by several kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's binding affinity for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The specificity constant (kcat/Km) is a measure of the overall catalytic efficiency of the enzyme. For single-turnover experiments, where the enzyme concentration is higher than the substrate, the observed rate constant (kobs or kg) is often reported.
Below are tables summarizing the available kinetic data for Fpg, OGG1, and NEIL1 acting on FaPy-G containing DNA substrates. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Kinetic Parameters for Fpg (E. coli) on FaPy-G Substrates
| Substrate | kcat (min-1) | Km (nM) | kcat/Km (min-1 nM-1) | Reference |
| FaPyGua in γ-irradiated DNA | - | 9.7 | - | [1] |
Note: The reference provides Km value but not kcat, hence kcat/Km cannot be calculated from this source.
Table 2: Kinetic Parameters for Human OGG1 on FaPy-G Substrates
| Substrate | Glycosylase Rate (kg, min-1) | Lyase Rate (kgl, min-1) | Conditions | Reference |
| FaPyG:C | 57 ± 6 | 0.23 ± 0.01 | Single-turnover | [2] |
| FaPyG:A | 1.2 ± 0.1 | - | Single-turnover | [2] |
Note: For OGG1, the glycosylase step (base excision) is significantly faster than the lyase step (strand cleavage)[2].
Table 3: Kinetic Parameters for Human NEIL1 on FaPy-G Substrates
| Substrate | Observed Rate (kobs, min-1) | Conditions | Reference |
| AFB1-FapyGua | 0.36 ± 0.03 | Single-turnover | [3][4] |
| NM-Fapy-dG (major form) | ~13.0 | Single-turnover | [5] |
Note: AFB1-FapyGua is a bulky adduct of FaPy-Guanine. NM-Fapy-dG is another modified form of FaPy-Guanine.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of enzymatic activity on this compound.
DNA Glycosylase Activity Assay (Gel-Based)
This protocol is a common method to determine the excision activity of DNA glycosylases on a specific lesion-containing oligonucleotide.
a. Materials:
-
Purified DNA glycosylase (Fpg, OGG1, or NEIL1)
-
Custom synthesized oligonucleotide duplex containing a site-specific FaPy-G lesion. The 5' end of the lesion-containing strand is typically labeled (e.g., with 32P or a fluorescent tag like TAMRA).
-
Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/mL BSA.
-
Quenching Solution: e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Phosphorimager or fluorescence scanner
b. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the labeled DNA substrate (e.g., 50 nM) in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA glycosylase to the mixture. For single-turnover kinetics, the enzyme concentration should be in excess of the substrate concentration (e.g., 500 nM enzyme for 50 nM substrate)[3][4].
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Denaturation: Heat the quenched samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer to separate the substrate from the cleaved product.
-
Visualization and Quantification: Visualize the gel using a phosphorimager (for 32P) or a fluorescence scanner (for fluorescent tags). Quantify the intensity of the bands corresponding to the substrate and product.
-
Data Analysis: The percentage of product formed at each time point is calculated. The observed rate constant (kobs) can be determined by fitting the data to a single exponential equation: Product(t) = Product_max * (1 - exp(-k_obs * t)).
Fpg-Modified Comet Assay
This cellular assay is used to measure the repair of oxidative DNA damage, including FaPy-G, in living cells.
a. Materials:
-
Cell culture reagents
-
DNA damaging agent (e.g., photosensitizer Ro 19-8022 plus visible light, or KBrO3)
-
Comet assay slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
Fpg enzyme and reaction buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
b. Procedure:
-
Cell Treatment: Expose cells to a DNA damaging agent to induce oxidative lesions.
-
Comet Assay Slide Preparation: Embed the treated cells in low-melting-point agarose on a comet assay slide.
-
Lysis: Lyse the cells by immersing the slides in lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Enzyme Treatment: Wash the slides and incubate them with Fpg enzyme in its reaction buffer at 37°C for a defined period (e.g., 1 hour)[6]. A parallel set of slides is incubated with buffer only as a control. The Fpg enzyme will recognize and cleave at sites of oxidative purine damage, including FaPy-G, creating additional DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. The damaged DNA (with more strand breaks) will migrate further towards the anode, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage (e.g., tail moment or % DNA in tail) using specialized software. The difference in comet tail formation between Fpg-treated and buffer-treated slides indicates the level of Fpg-sensitive sites (oxidized purines). By analyzing cells at different time points after damage induction, the kinetics of repair of these lesions can be determined[6].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Base Excision Repair pathway for FaPy-G and a typical experimental workflow for a DNA glycosylase assay.
Caption: Base Excision Repair (BER) pathway for FaPy-G.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Removal of Formamidopyrimidines by 8-Oxoguanine Glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analyses of single nucleotide polymorphic variants of the DNA glycosylase NEIL1 in sub-Saharan African populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of single nucleotide polymorphic variants of DNA repair enzyme NEIL1 in South Asian populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay conditions for estimating differences in base excision repair activity with Fpg-modified comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mutagenic Landscape: A Comparative Analysis of 2,6-Dihydroxyaminopurine and Other Purine Analogs
For Immediate Release
[City, State] – [Date] – In the intricate world of genetic research and drug development, understanding the mutagenic potential of novel compounds is paramount. This guide offers a comprehensive comparison of the mutagenic potential of 2,6-Dihydroxyaminopurine against other key purine analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.
The accurate assessment of a compound's ability to induce genetic mutations is a cornerstone of preclinical safety evaluation. Purine analogs, a class of molecules that mimic natural purines, are widely utilized in chemotherapy and virology. However, their structural similarity to DNA building blocks also carries the inherent risk of inducing mutations. This comparison focuses on elucidating the mutagenic profile of this compound in relation to well-characterized purine analogs such as 2-aminopurine (2AP), 2,6-diaminopurine (2,6DAP), and hydroxylaminopurine derivatives.
Quantitative Assessment of Mutagenic Potential
The mutagenic activity of purine analogs can be quantified by measuring the frequency of induced mutations in various experimental systems. The following table summarizes the relative mutagenic potential of several purine analogs, primarily focusing on their capacity to induce specific types of mutations, such as transversions (a purine replaced by a pyrimidine, or vice versa) and transitions (a purine replaced by another purine, or a pyrimidine by another pyrimidine).
| Purine Analog | Test System | Endpoint Measured | Fold Increase in Mutation Frequency (relative to control) | Mutation Type | Reference |
| 2-Aminopurine (2AP) | E. coli (trpA88) | AT→CG Transversion | 230 | Transversion | [1] |
| 2,6-Diaminopurine (2,6DAP) | E. coli (trpA88) | AT→CG Transversion | 15 | Transversion & Transition | [1] |
| 2-Hydroxylaminopurine | E. coli (trpA88) | AT→CG Transversion | 11 | Transversion & Transition | [1] |
| N6-methoxy-2,6-diaminopurine | E. coli | AT→GC Transition | Potent mutagen | Transition | [2] |
| N6-methoxyaminopurine | E. coli | AT→GC Transition | Weakly mutagenic | Transition | [2] |
| 2-Amino-6-methylaminopurine | E. coli (trpA88) | AT→CG Transversion | 124 | Transversion | [1] |
| 2-Amino-6-ethylaminopurine | E. coli (trpA88) | AT→CG Transversion | 20 | Transversion | [1] |
| 2-Methylaminopurine | E. coli (trpA88) | AT→CG Transversion | 9.4 | Transversion | [1] |
| 2,6-Bismethylaminopurine | E. coli (trpA88) | AT→CG Transversion | 25 | Transversion | [1] |
| 2,6-Diaminopurine riboside | E. coli (trpA88) | AT→CG Transversion | 5 | Transversion & Transition | [1] |
Experimental Protocols
The assessment of mutagenic potential relies on standardized and reproducible experimental protocols. The two most common assays for evaluating the mutagenicity of chemical compounds are the Ames test and the in vitro micronucleus assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that utilizes several strains of Salmonella typhimurium bacteria with pre-existing mutations in the histidine synthesis operon, rendering them unable to produce their own histidine (His-).[3][4] The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[3][4]
Protocol:
-
Strain Preparation: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) and grow them overnight in nutrient broth.[5]
-
Metabolic Activation (S9 Mix): The test is performed with and without a mammalian liver extract (S9 mix) to mimic metabolic activation in mammals, as some chemicals only become mutagenic after metabolism.[5]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: The mixture is then mixed with molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed) and poured onto a minimal glucose agar plate (lacking histidine).[6]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[7]
-
Scoring: The number of revertant colonies (colonies that have mutated back to His+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes.[8] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[8] An increase in the frequency of micronucleated cells is an indicator of chromosomal damage.[8]
Protocol:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cell lines) are cultured in appropriate media.
-
Exposure: The cells are treated with the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-24 hours).
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: After the exposure and a recovery period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Scoring: The frequency of micronucleated cells is determined by scoring a minimum of 2000 binucleated cells per concentration under a microscope.
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.
Mechanistic Insights and Signaling Pathways
The mutagenicity of purine analogs stems from their ability to be incorporated into DNA during replication, leading to mispairing and subsequent mutations. This process can trigger cellular DNA damage response pathways.
Caption: General mechanism of purine analog-induced mutagenesis.
The incorporation of a purine analog into the DNA strand creates a lesion that can be recognized by the cell's DNA damage response (DDR) machinery. Pathways such as mismatch repair (MMR) and base excision repair (BER) are activated in an attempt to correct the error. However, if the repair is unsuccessful or error-prone, a permanent mutation can be fixed in the genome during subsequent rounds of DNA replication. Overwhelming DNA damage can also lead to the activation of cell cycle checkpoints and programmed cell death (apoptosis).
Caption: Experimental workflow for the Ames test.
This guide provides a foundational understanding of the comparative mutagenic potential of this compound and other purine analogs. The presented data and protocols are intended to assist researchers in designing and interpreting their own studies, ultimately contributing to the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative mutagenicities of N6-methoxy-2,6-diaminopurine and N6-methoxyaminopurine 2'-deoxyribonucleosides and their 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Micronucleus Assay: The State of Art, and Future Directions [mdpi.com]
- 7. Unveiling Urinary Mutagenicity by the Ames Test for Occupational Risk Assessment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
validation of 2,6-Dihydroxyaminopurine as a prebiotic molecule
2,6-Dihydroxyaminopurine: Not a Prebiotic Molecule
Contrary to the query's premise, this compound is not recognized as a prebiotic molecule. Scientific literature does not support its role in selectively promoting the growth of beneficial gut bacteria, which is the defining characteristic of a prebiotic. Instead, this compound belongs to the family of purine derivatives, which play crucial roles in nucleic acid chemistry and cellular metabolism.
The term "prebiotic" in the context of nutrition refers to typically non-digestible fiber compounds that pass through the upper gastrointestinal tract and are fermented by beneficial bacteria in the colon.[1] This process stimulates the growth and activity of these advantageous microorganisms, contributing to host health.[1][2] Well-established prebiotics are primarily carbohydrates, such as fructans (inulin and fructooligosaccharides), galactooligosaccharides (GOS), and resistant starch.[1][2][3][4]
On the other hand, the term "prebiotic chemistry" refers to the chemical reactions that may have occurred on early Earth to form the building blocks of life from non-living matter.[5][6][7] While purine derivatives are central to this field of study, as they are components of DNA and RNA, this is distinct from the nutritional definition of a prebiotic.[8][9] There is some research into the role of a related compound, 2,6-diaminopurine, in the context of prebiotic chemistry and the stability of early genetic material.[10]
Understanding Prebiotic Validation
To be classified as a prebiotic, a molecule must be shown to:
-
Resist digestion in the upper gastrointestinal tract.
-
Be selectively fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.
-
Induce beneficial physiological effects on the host.
The validation process for a potential prebiotic molecule involves a series of in vitro and in vivo studies.
Experimental Workflow for Prebiotic Validation
Caption: A simplified workflow for the validation of a potential prebiotic molecule, from initial in vitro screening to in vivo studies and analysis.
Key Experimental Protocols
A comprehensive validation would include the following experimental steps:
-
In Vitro Digestion Simulation: The candidate molecule is subjected to a simulated upper gastrointestinal tract environment, including acidic conditions and digestive enzymes, to confirm its resistance to breakdown.
-
Fecal Slurry Fermentation: The molecule is incubated with a fecal slurry from healthy donors to assess its fermentability by the gut microbiota and its effect on the overall microbial community.
-
Pure Culture Studies: The molecule is tested as the sole carbon source for specific beneficial bacterial strains (e.g., Bifidobacterium longum, Lactobacillus rhamnosus) to confirm selective utilization.
-
Animal Studies: Rodent models are often used to evaluate the in vivo effects on gut microbiota composition, production of short-chain fatty acids (SCFAs), and potential health benefits.
-
Human Clinical Trials: Randomized controlled trials are the gold standard for demonstrating prebiotic effects in humans, with endpoints including changes in fecal microbiota, SCFA levels, and relevant health markers.
The Biological Role of this compound and Related Compounds
This compound is a tautomer of xanthine, a purine base.[11][12] Xanthine and its derivatives are biologically significant for several reasons, but not as prebiotics.
-
Metabolic Intermediate: Xanthine is a key intermediate in the catabolism (breakdown) of purines.[11] It is formed from hypoxanthine and is subsequently oxidized to uric acid.[11]
-
Pharmacological Activity: Methylated derivatives of xanthine, such as caffeine, theophylline, and theobromine, are well-known stimulants and bronchodilators.[9][13][14] These compounds are found in coffee, tea, and chocolate and have various pharmacological applications.[9][13]
-
Drug Development: The xanthine structure serves as a scaffold in medicinal chemistry for developing new therapeutic agents for a range of conditions, including neurodegenerative and respiratory diseases.[9][13]
The following table summarizes the key differences between established prebiotics and xanthine derivatives:
| Feature | Prebiotic Molecules (e.g., Inulin, GOS) | Xanthine Derivatives (e.g., Caffeine, Theophylline) |
| Chemical Class | Carbohydrates (Polysaccharides/Oligosaccharides) | Purine Alkaloids |
| Primary Function | Selective substrate for beneficial gut bacteria | Central nervous system stimulant, bronchodilator, diuretic |
| Mechanism of Action | Fermentation by gut microbiota to produce SCFAs | Adenosine receptor antagonist, phosphodiesterase inhibitor |
| Dietary Sources | Chicory root, onions, garlic, bananas, whole grains[1][2][3][4] | Coffee, tea, cocoa[9][11] |
References
- 1. Prebiotic (nutrition) - Wikipedia [en.wikipedia.org]
- 2. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotics: Mechanisms, Sources, and Examples • Microbe Online [microbeonline.com]
- 4. What Are Prebiotics? Prebiotics Benefits, Foods, and Downsides [healthline.com]
- 5. Prebiotic Chemistry [cup.uni-muenchen.de]
- 6. Prebiotic Chemistry: Geochemical Context and Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protometabolic nature of prebiotic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Abiogenesis - Wikipedia [en.wikipedia.org]
- 9. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. fiveable.me [fiveable.me]
- 12. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Xanthine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Spectral Properties of Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectral properties of several key purine analogs: 2-aminopurine, 6-thioguanine, azathioprine, 6-mercaptopurine, allopurinol, and caffeine. The data presented herein, including UV-Vis absorbance, fluorescence, and ¹H NMR characteristics, is intended to serve as a valuable resource for researchers engaged in drug discovery, molecular biology, and analytical chemistry. Detailed experimental protocols for the cited spectroscopic techniques are also provided to facilitate the replication and expansion of these findings.
Data Presentation: A Comparative Overview
The following tables summarize the key spectral properties of the selected purine analogs, allowing for a direct comparison of their characteristics.
Table 1: UV-Vis Absorbance Properties
| Purine Analog | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| 2-Aminopurine | ~303[1] | ~7,000 | Aqueous Solution |
| 6-Thioguanine | 257, 347 | Not specified | Not specified |
| Azathioprine | ~276-280[2][3] | Not specified | Mobile Phase / Aqueous Buffer |
| 6-Mercaptopurine | ~325[4] | Not specified | Methanol |
| Allopurinol | ~250[5] | 6,280 | Distilled Water |
| Caffeine | 204, 272[1] | Not specified | Acidic Mobile Phase |
Table 2: Fluorescence Properties
| Purine Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Solvent/Conditions |
| 2-Aminopurine | ~303[1] | ~370[1] | 0.68[1] | ~11.5[1] | Aqueous Solution |
| 6-Thioguanine | 340[6] | 385 (weak)[6] | Very low | Not specified | PBS solution |
| Azathioprine | 295 | 390 | Not specified | Not specified | Acetate buffer/SDS |
| 6-Mercaptopurine | 264 | 367 (with AuNPs) | Not specified | Not specified | Aqueous Solution[7] |
| Allopurinol | Not specified | ~350 | Not specified | ~400 ms (phosphorescence) | SDS micelles[8] |
| Caffeine | ~580 (with Caffeine Orange) | ~629 (with Caffeine Orange) | Not specified | Not specified | Aqueous Solution |
Note: 6-Mercaptopurine and Caffeine are not intrinsically fluorescent but can be detected using fluorescent probes or nanoparticles. Allopurinol exhibits room-temperature phosphorescence.
Table 3: ¹H NMR Chemical Shifts (in DMSO-d₆)
| Purine Analog | H2 (ppm) | H6 (ppm) | H8 (ppm) | Other Key Signals (ppm) |
| Purine | 8.99 | 9.21 | 8.70 | 13.5 (NH) |
| 6-Thioguanine | - | - | 8.16 | 12.0 (NH), 6.84 (NH₂) |
| Azathioprine | 8.84 | 9.15 | - | 8.24 (imidazole-H), 4.01 (N-CH₃) |
| 6-Mercaptopurine | 8.46 | 8.75 | - | 13.4 (NH), 13.8 (SH) |
| Allopurinol | - | - | 8.15 | 8.00 (pyrazole-H), 1.28 (NH)[9] |
| Caffeine | - | - | 7.96 | 3.84 (N₇-CH₃), 3.38 (N₃-CH₃), 3.19 (N₁-CH₃) |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
UV-Vis Absorbance Spectroscopy
-
Sample Preparation: Prepare stock solutions of the purine analogs in a suitable solvent (e.g., water, methanol, or a buffer solution as specified in the tables). Dilute the stock solutions to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
Record the absorbance at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: The concentration of the analyte can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the pathlength of the cuvette (typically 1 cm), and c is the concentration.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the fluorescent purine analogs in an appropriate solvent. The concentration should be low enough to avoid inner filter effects. For non-fluorescent analogs, prepare a solution containing the analog and the appropriate fluorescent probe or nanoparticles.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum).
-
Record the emission spectrum by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission monochromator.
-
For quantum yield determination, compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
For lifetime measurements, use a time-resolved fluorometer.
-
-
Data Analysis: Analyze the spectra to determine the excitation and emission maxima. Calculate the quantum yield and lifetime using appropriate software and equations.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of the purine analog in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
Measurement:
-
Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum by applying a radiofrequency pulse and recording the free induction decay (FID).
-
-
Data Analysis: Process the FID using Fourier transformation to obtain the NMR spectrum. Reference the spectrum to the solvent peak or the internal standard. Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of purine analogs.
Caption: General experimental workflow for the comparative analysis of purine analogs.
Caption: Metabolic pathway of the thiopurine drugs azathioprine and 6-mercaptopurine.
References
- 1. UV-Vis Spectrum of Caffeine | SIELC Technologies [sielc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Mercaptopurine (50-44-2) 1H NMR spectrum [chemicalbook.com]
- 7. Determination of 6-mercaptopurine based on the fluorescence enhancement of Au nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
Assessing the Biological Activity of 2,6-Dihydroxyaminopurine: A Comparative Analysis with Parent Compounds Adenine and Guanine
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activity of 2,6-dihydroxyaminopurine against its parent purine compounds, adenine and guanine. While extensive research exists for the related compound 2,6-diaminopurine, specific experimental data quantifying the biological effects of this compound remains elusive. This guide, therefore, outlines the established biological roles of adenine and guanine and details the common experimental protocols used to assess the activity of purine analogs, providing a framework for future comparative studies.
Introduction to Purine Analogs
Purine analogs are a class of molecules that mimic the structure of the natural purines, adenine and guanine.[1] These analogs can interfere with the synthesis and function of DNA and RNA, making them valuable tools in biomedical research and as therapeutic agents, particularly in cancer and virology.[2][3] The biological activity of a purine analog is determined by its ability to be recognized and metabolized by cellular enzymes, its incorporation into nucleic acids, and its effect on various cellular processes.
The Parent Compounds: Adenine and Guanine
Adenine and guanine are the fundamental building blocks of nucleic acids. Their primary biological role is to form the genetic code within DNA and RNA. Beyond this, they are integral components of essential molecules such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are the primary energy currency of the cell. They also play crucial roles in cellular signaling and as cofactors for various enzymes.
Comparative Biological Activity: The Data Gap for this compound
Despite extensive searches of scientific databases, no studies were identified that directly compare the biological activity of this compound with adenine and guanine. The available literature predominantly focuses on 2,6-diaminopurine (DAP), an analog of adenine. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) has been shown to be a potent and selective inhibitor of the human immunodeficiency virus (HIV) in vitro, with a 50% effective dose (ED50) ranging from 2.5 to 3.6 microM.[4] This highlights the potential for modifications to the purine structure to yield significant biological activity.
Without experimental data for this compound, a quantitative comparison is not possible at this time. The following sections provide the standard methodologies that would be employed to generate such comparative data.
Experimental Protocols for Assessing Biological Activity
To assess the biological activity of this compound and compare it to adenine and guanine, a series of in vitro assays would be necessary. These protocols are standard in the field of drug discovery and molecular biology.
Cytotoxicity and Cell Viability Assays
These assays are fundamental in determining the effect of a compound on cell survival and proliferation.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, adenine, and guanine for a specified incubation period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
-
2. ATP-Based Luminescence Assay:
-
Principle: This assay quantifies the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells. The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.
-
Protocol:
-
Plate and treat cells as described in the MTT assay protocol.
-
After the incubation period, add a reagent that lyses the cells and contains luciferase and luciferin.
-
Measure the luminescence signal using a luminometer.
-
The amount of light produced is directly proportional to the ATP concentration and, therefore, the number of viable cells.
-
Enzyme Inhibition Assays
To investigate if this compound acts by inhibiting specific enzymes involved in purine metabolism, enzyme inhibition assays would be performed.
-
Principle: These assays measure the activity of a specific enzyme in the presence and absence of the test compound. The reduction in enzyme activity indicates inhibition.
-
Protocol (General):
-
Purify the target enzyme (e.g., adenosine deaminase, xanthine oxidase).
-
In a suitable buffer, combine the enzyme with its substrate and varying concentrations of the inhibitor (this compound, adenine, or guanine).
-
Monitor the rate of the enzymatic reaction by measuring the formation of the product or the depletion of the substrate over time using spectrophotometry, fluorometry, or chromatography.
-
Determine the IC50 value of the inhibitor and the mode of inhibition (e.g., competitive, non-competitive) by analyzing the kinetic data.[5]
-
Visualizing the Mechanism of Action of Purine Analogs
The biological activity of many purine analogs stems from their metabolic activation within the cell. The following diagram illustrates a generalized pathway for the activation and mechanism of action of purine analogs.
Conclusion
While the parent purines, adenine and guanine, are fundamental to life, their analog, this compound, remains largely uncharacterized in terms of its biological activity. The lack of available data prevents a direct comparison at this time. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake the necessary studies to elucidate the biological effects of this compound. Such research is crucial to understanding the potential of this and other novel purine analogs in various therapeutic areas. Future studies employing these standardized methods will be invaluable in building a comprehensive understanding of the structure-activity relationships within this important class of molecules.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
Safety Operating Guide
Safe Disposal of 2,6-Dihydroxyaminopurine: A Procedural Guide
Chemical and Physical Properties
A summary of the known properties of 2,6-Dihydroxyaminopurine is provided below. This information is crucial for a preliminary hazard assessment.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₆O₂ | PubChem[1] |
| Molecular Weight | 182.14 g/mol | PubChem[1] |
| CAS Number | 16033-27-5 | PubChem[1] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to comply with general hazardous waste management regulations.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to the lack of specific toxicological data, a precautionary approach is necessary.
-
Do not dispose of this compound down the drain or in regular trash.[2][3]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
3. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[5][6] The original container, if in good condition, is a suitable option.[6] Food-grade containers should never be used.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] The label should also indicate the associated hazards (e.g., "Toxic," "Handle with Care").[5]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[2]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5][6]
4. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[6][7] Contact them to schedule a pickup.
-
Do Not Attempt Neutralization: Without specific chemical data, do not attempt to neutralize or treat the waste yourself.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if soluble). The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can be disposed of in the appropriate solid waste stream.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C5H6N6O2 | CID 97296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. forensicresources.org [forensicresources.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. purdue.edu [purdue.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Guidance for Handling 2,6-Dihydroxyaminopurine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for the management of 2,6-Dihydroxyaminopurine, a purine analog. The following procedural guidance is designed to answer key operational questions and establish a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound, particularly in its solid, powdered form. The following table summarizes the recommended PPE based on general safety data sheets for similar purine compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] Laboratory coat. | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated. | Minimizes inhalation of fine particles. |
| Body Protection | Full-coverage laboratory clothing. | Provides an additional layer of protection against contamination. |
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]
-
Avoid generating dust during handling.
-
Wash hands thoroughly after handling.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
All waste materials, including the compound itself and any contaminated disposables, should be treated as chemical waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Do not dispose of down the drain unless specifically approved by institutional and local guidelines.[5]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow and Biological Context
Representative Biological Pathway: Prodrug Activation
Specific signaling pathways involving this compound are not detailed in the available literature. However, based on information for the related compound 2,6-diaminopurine, a common mechanism of action for purine analogs is their conversion to active metabolites within the cell. The following diagram illustrates a representative pathway for the metabolic activation of a prodrug, a process that is relevant to many nucleoside and nucleotide analogs used in drug development.[6][7]
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,6-Diaminopyridine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
